(+)-Nicardipine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHBTPTTSWHBA-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317108 | |
| Record name | (+)-Nicardipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76093-35-1 | |
| Record name | (+)-Nicardipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76093-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicardipine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076093351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Nicardipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICARDIPINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7NTH0ZW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of (+)-Nicardipine on Vascular Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Nicardipine, a dihydropyridine calcium channel blocker, exerts its potent vasodilatory effects primarily through the specific inhibition of L-type voltage-gated calcium channels (CaV1.2) on vascular smooth muscle cells. This action leads to a reduction in intracellular calcium concentration, thereby inhibiting the calcium-dependent signaling cascade responsible for muscle contraction. This guide provides a detailed examination of the molecular mechanism, quantitative pharmacology, and key experimental methodologies used to characterize the action of this compound on vascular smooth muscle.
Molecular Mechanism of Action
The principal mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels, which are crucial for the influx of extracellular calcium into vascular smooth muscle cells.[1][2] This influx is the initial trigger for vasoconstriction. By binding to the α1 subunit of the L-type calcium channel, nicardipine stabilizes the channel in an inactivated state, reducing the probability of its opening in response to membrane depolarization.[1] This leads to a significant decrease in the intracellular calcium concentration.
The subsequent signaling cascade is as follows:
-
Reduced Intracellular Calcium: The blockade of calcium influx by nicardipine lowers the cytosolic free calcium (Ca2+) concentration.
-
Inhibition of Calmodulin Activation: In the resting state, the intracellular Ca2+ is insufficient to activate calmodulin, a key calcium-binding protein.
-
Myosin Light Chain Kinase (MLCK) Inactivity: The calcium-calmodulin complex is required to activate MLCK. With reduced complex formation, MLCK remains largely inactive.
-
Decreased Myosin Light Chain Phosphorylation: Inactive MLCK cannot phosphorylate the regulatory light chain of myosin (MLC).
-
Inhibition of Cross-Bridge Cycling: Phosphorylation of MLC is a prerequisite for the interaction of myosin with actin filaments and subsequent cross-bridge cycling, which generates contractile force.
-
Vascular Smooth Muscle Relaxation: With the inhibition of cross-bridge formation, the vascular smooth muscle relaxes, leading to vasodilation.[3]
This selective action on vascular smooth muscle is more pronounced than on cardiac muscle, minimizing direct negative inotropic effects on the heart.[2]
Signaling Pathway of this compound Induced Vasodilation
Caption: Signaling pathway of this compound leading to vascular smooth muscle relaxation.
Quantitative Data
The potency and selectivity of this compound have been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Channel/Tissue | Reference |
| IC50 | 60 ± 29 nM | CaV1.2 | [3][4] |
| IC50 | 2.0 ± 0.07 µM | CaV1.2/Dihydropyridine insensitive | [3][4] |
| IC50 | 175 nM | CaV2.1/Dihydropyridine sensitive | [4] |
| pIC50 (Vascular Smooth Muscle) | 8.20 | Vascular Smooth Muscle Response | [1] |
| pIC50 (Cardiac Muscle) | 7.15 | Cardiac Muscle Response | [1] |
Table 1: Inhibitory Concentrations of this compound on Voltage-Gated Calcium Channels.
| Parameter | Effect | Experimental Condition | Reference |
| Membrane Potential | No significant modification at concentrations of 1 x 10⁻⁸ to 3 x 10⁻⁶ M. | Guinea-pig basilar artery smooth muscle cells. | [5] |
| K+-induced Contraction | Markedly inhibited at concentrations > 3 x 10⁻¹⁰ M. | Guinea-pig basilar artery. | [5] |
| Phenylephrine-induced Contraction | Dose-dependent relaxation. | Isolated human subcutaneous arterioles. | [6] |
Table 2: Electrophysiological and Functional Effects of this compound on Vascular Smooth Muscle.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the effect of this compound on L-type calcium channel currents in isolated vascular smooth muscle cells.
Methodology:
-
Cell Isolation: Vascular smooth muscle cells are enzymatically dissociated from arterial tissue (e.g., rat aorta or mesenteric artery).
-
Pipette Fabrication: Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH). Cesium is used to block potassium channels.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Whole-Cell Configuration: A high-resistance (GΩ) seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
The cell membrane potential is held at a hyperpolarized level (e.g., -80 mV) to keep the voltage-gated calcium channels in a closed state.
-
Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to elicit inward calcium currents.
-
-
Drug Application: After recording stable baseline currents, the external solution containing this compound at desired concentrations is perfused over the cell.
-
Data Acquisition: Calcium currents are recorded in the presence of this compound to quantify the extent of inhibition. A dose-response curve is generated by applying increasing concentrations of the drug.[1]
Experimental Workflow for Patch-Clamp Analysis
Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.
Isolated Vascular Ring Experiments
This ex vivo method assesses the functional effect of this compound on the contractility of intact arterial segments.
Methodology:
-
Tissue Preparation: A segment of an artery (e.g., rat thoracic aorta) is excised and cleaned of adhering connective and adipose tissue. The artery is then cut into rings of 3-4 mm in length.
-
Mounting: The aortic rings are suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 grams, with the buffer being replaced every 15-20 minutes.
-
Viability Check: The viability of the tissue is confirmed by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).
-
Pre-contraction: A stable, submaximal contraction is induced with a vasoconstrictor, typically the α1-adrenergic agonist phenylephrine (1 x 10⁻⁶ M).[7]
-
Cumulative Dose-Response Curve: Once a stable plateau of contraction is reached, increasing concentrations of this compound (e.g., 1 x 10⁻⁹ M to 1 x 10⁻⁵ M) are cumulatively added to the organ bath.[7]
-
Data Recording: The relaxation response at each concentration is recorded as a percentage of the pre-contraction induced by phenylephrine.
Experimental Workflow for Isolated Vascular Ring Assay
Caption: Experimental workflow for isolated vascular ring assay of this compound.
Conclusion
This compound is a highly effective vasodilator that acts through a well-defined mechanism: the selective blockade of L-type voltage-gated calcium channels in vascular smooth muscle. This leads to a reduction in intracellular calcium and subsequent muscle relaxation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the pharmacological properties of this compound and other calcium channel blockers.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicardipine, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicardipine actions on smooth muscle cells and neuromuscular transmission in the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The interference by nicardipine and diltiazem on alpha-adrenergic receptor-mediated vasoconstriction in isolated human subcutaneous arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Deep Dive into the Stereochemistry and Biological Activity of Nicardipine Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicardipine, a potent dihydropyridine calcium channel blocker, is clinically administered as a racemate, a 1:1 mixture of its two enantiomers, (S)-nicardipine and (R)-nicardipine. While the racemic mixture is effective in the management of hypertension and angina, a closer examination of the individual enantiomers reveals significant stereoselectivity in their pharmacological profiles. This technical guide provides a comprehensive overview of the stereochemistry of nicardipine and the distinct biological activities of its enantiomers. It delves into their differential pharmacokinetics, pharmacodynamics, and mechanisms of action at the L-type calcium channel. Detailed experimental protocols for enantiomer separation and biological evaluation are provided, alongside quantitative data summaries and visual representations of key pathways and workflows to support further research and development in this area.
Introduction
Nicardipine exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions through the L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle.[1] This leads to vasodilation, a reduction in peripheral resistance, and a decrease in blood pressure.[2] The presence of a chiral center at the C4 position of the dihydropyridine ring results in two stereoisomers, (S)-nicardipine and (R)-nicardipine. It is well-established that the biological activity of chiral drugs often resides predominantly in one enantiomer, while the other may be less active, inactive, or even contribute to adverse effects. Understanding the stereospecific properties of nicardipine enantiomers is therefore crucial for optimizing its therapeutic application and for the potential development of single-enantiomer formulations.
Stereochemistry of Nicardipine
Nicardipine possesses a single stereocenter at the 4-position of the dihydropyridine ring, which is bonded to a 3-nitrophenyl group. This chirality gives rise to two enantiomers, designated as (S)-(+)-nicardipine and (R)-(-)-nicardipine based on the Cahn-Ingold-Prelog priority rules. The three-dimensional arrangement of the substituents around this chiral center dictates the interaction with its biological target, the L-type calcium channel, which itself is a chiral macromolecule.
Comparative Biological Activity of Nicardipine Enantiomers
The pharmacological actions of nicardipine are stereoselective, with one enantiomer typically exhibiting significantly greater potency than the other.
Pharmacodynamics: Calcium Channel Blockade and Vasodilation
The primary pharmacodynamic effect of nicardipine is the blockade of L-type calcium channels, leading to vasodilation. Studies have consistently demonstrated that the (S)-enantiomer is the more potent calcium channel antagonist.
-
In studies on isolated rabbit thoracic artery, R-(-)-nicardipine was found to be significantly more effective in inhibiting vasoconstriction induced by norepinephrine, KCl, or CaCl2 compared to racemic nicardipine and S-(+)-nicardipine.[3]
-
The pD2' value, a measure of antagonist potency, was significantly higher for R-(-)-nicardipine, indicating a stronger interaction with the L-type calcium channel receptor.[3]
-
Conversely, another study reported that (+)-nicardipine was three times more potent than the (-)-isomer in increasing vertebral blood flow and lowering blood pressure in anesthetized dogs.[4] It is important to note the differing notations used in various studies ((+)/(-) vs. R/S), which can sometimes lead to confusion. Generally, the (+)-enantiomer corresponds to the (S)-form and the (-)-enantiomer to the (R)-form for nicardipine.
The following table summarizes the key pharmacodynamic parameters of nicardipine enantiomers.
Table 1: Pharmacodynamic Properties of Nicardipine Enantiomers
| Parameter | (S)-(+)-Nicardipine | (R)-(-)-Nicardipine | Racemic Nicardipine | Reference |
| pD2' (inhibition of vasoconstriction) | Lower potency | Higher potency | Intermediate | [3] |
| ED50 (inhibition of calcium currents) | 3.8 +/- 1.2 µM | 0.7 +/- 0.1 µM | 2.2 +/- 0.6 µM | [2] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Stereoselectivity is also observed in the pharmacokinetic profiles of nicardipine enantiomers.
-
In healthy volunteers administered racemic nicardipine, the serum concentration of this compound was approximately 2-3 times higher than that of (-)-nicardipine.[5]
-
The Area Under the Curve (AUC) for this compound was also found to be 2.3-2.8 times greater than that of the (-)-enantiomer.[5]
-
Studies in rabbits also showed that the concentration of S-nicardipine was generally higher than that of R-nicardipine in main target tissues.[6]
These differences suggest stereoselective metabolism, with the (R)-enantiomer likely being cleared more rapidly.
Table 2: Pharmacokinetic Parameters of Nicardipine Enantiomers in Humans (40 mg conventional dose)
| Parameter | This compound | (-)-Nicardipine | Reference |
| Relative Serum Concentration | ~2-3 times higher | ~2-3 times lower | [5] |
| AUC Ratio ((+)/(-)) | ~2.3-2.8 | - | [5] |
Table 3: Pharmacokinetic Parameters of Nicardipine Enantiomers in Rabbits
| Parameter | S-Nicardipine | R-Nicardipine | Reference |
| Tmax (h) | 2.49 ± 0.03 | 1.24 ± 0.05 | [6] |
| Cmax (ng/mL) | 134 ± 2 | 109 ± 2 | [6] |
| AUC (ng·h/mL) | 1082 ± 32 | 778 ± 22 | [6] |
Mechanism of Action: Interaction with the L-type Calcium Channel
Nicardipine binds to the α1 subunit of the L-type calcium channel, which forms the pore through which calcium ions pass.[7] The differential binding of the enantiomers to this subunit is the molecular basis for their distinct pharmacological activities. The dihydropyridine binding site is allosterically coupled to other drug binding sites on the channel, such as those for phenylalkylamines and benzothiazepines. The higher affinity of the more potent enantiomer for the inactivated state of the channel contributes to its enhanced blocking effect, particularly at depolarized membrane potentials.
Figure 1. Differential binding of nicardipine enantiomers to the L-type calcium channel.
Experimental Protocols
Chiral Separation of Nicardipine Enantiomers by HPLC
Objective: To separate and quantify the (S)- and (R)-enantiomers of nicardipine from a racemic mixture or biological samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral stationary phase column (e.g., Chiralcel OJ, 250 mm x 4.6 mm, 10 µm)[6]
-
Mobile phase: n-hexane, ethanol, and isopropanol in a suitable ratio (e.g., 80:15:5 v/v/v)
-
Racemic nicardipine standard
-
Sample containing nicardipine enantiomers (e.g., dissolved drug product, extracted plasma)
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Prepare a standard solution of racemic nicardipine in the mobile phase.
-
Inject a known volume of the standard solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times.
-
Prepare and inject the sample solution.
-
Quantify the amount of each enantiomer in the sample by comparing the peak areas with those of the standard.
Figure 2. Experimental workflow for chiral HPLC separation of nicardipine enantiomers.
In Vitro Vasodilation Assay in Isolated Aortic Rings
Objective: To assess the vasodilatory potency of nicardipine enantiomers on isolated arterial smooth muscle.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
Phenylephrine (vasoconstrictor)
-
(S)-nicardipine, (R)-nicardipine, and racemic nicardipine solutions
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into 3-4 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Induce a stable, submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).
-
Once the contraction reaches a plateau, cumulatively add increasing concentrations of the test compound (e.g., (S)-nicardipine) to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Construct concentration-response curves and calculate the EC50 or pD2' values for each enantiomer and the racemate.
Figure 3. Workflow for the in vitro vasodilation assay.
Asymmetric Synthesis of Nicardipine Enantiomers
While the racemic synthesis of nicardipine is well-established, the asymmetric synthesis to obtain a single enantiomer is a more complex process. One common approach involves the use of a chiral auxiliary to direct the stereochemistry of the Hantzsch dihydropyridine synthesis.
Representative Protocol for Asymmetric Hantzsch Synthesis:
-
Preparation of Chiral Enamine: React a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) with a β-ketoester to form a chiral enamine.
-
Condensation: React the chiral enamine with an aldehyde (3-nitrobenzaldehyde) and another β-ketoester (methyl acetoacetate) in a one-pot reaction. The chiral auxiliary on the enamine will direct the addition to the aldehyde, leading to a diastereomeric excess of one dihydropyridine intermediate.
-
Removal of Chiral Auxiliary: Hydrolyze the intermediate to remove the chiral auxiliary, yielding the enantiomerically enriched nicardipine.
-
Purification: Purify the desired enantiomer using techniques such as chiral chromatography.
Conclusion
The biological activity of nicardipine resides primarily in one of its enantiomers, with significant stereoselectivity observed in both its pharmacodynamic and pharmacokinetic properties. The (S)-enantiomer is generally the more potent L-type calcium channel blocker, while pharmacokinetic differences suggest stereoselective metabolism. This in-depth guide provides the foundational knowledge, quantitative data, and experimental methodologies for researchers and drug development professionals to further explore the therapeutic potential of nicardipine enantiomers. A thorough understanding of the stereochemistry and differential activity of these isomers is paramount for the development of potentially more effective and safer therapeutic agents. Future research should focus on elucidating the precise binding interactions of each enantiomer with the L-type calcium channel subunits and on conducting clinical trials to evaluate the efficacy and safety of single-enantiomer formulations of nicardipine.
References
- 1. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]
- 3. The difference between nicardipine and its enantiomers on inhibiting vasoconstriction of isolated rabbit thoracic artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilator and hypotensive effects of the optical isomers of nicardipine (YC-93), a new Ca2+-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of nicardipine enantiomers in healthy young volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Studies on in-vivo process of the enantiomers of nicardipine in rabbit by coupled chiral and achiral HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicardipine, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of (+)-Nicardipine as a calcium channel blocker
An In-depth Technical Guide to the Pharmacological Profile of (+)-Nicardipine as a Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicardipine, a second-generation dihydropyridine, is a potent calcium channel blocker widely recognized for its therapeutic efficacy in the management of hypertension and angina.[1][2] It functions by inhibiting the influx of calcium ions through L-type (slow) calcium channels, which is a critical step for the contraction of vascular smooth muscle and cardiac muscle.[1][3] A distinguishing feature of nicardipine is its high degree of vascular selectivity, exerting a more pronounced effect on vascular smooth muscle than on cardiac muscle, thereby minimizing direct cardiac depression.[4][5]
Nicardipine is a chiral molecule and exists as two enantiomers: this compound and (-)-Nicardipine. While the racemic mixture is used clinically, the enantiomers exhibit different pharmacological activities. This technical guide provides a detailed examination of the pharmacological profile of the (+)-enantiomer of nicardipine, offering quantitative data, in-depth experimental protocols, and visual representations of its mechanism of action and relevant experimental workflows.
Mechanism of Action
The primary mechanism of action for this compound is the blockade of voltage-gated L-type calcium channels (CaV1.2) in vascular smooth muscle cells.[1][6] By binding to the dihydropyridine receptor on the α1 subunit of the L-type calcium channel, it inhibits the transmembrane influx of calcium ions.[1] This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to the relaxation of vascular smooth muscle.[7] The resulting vasodilation, particularly in coronary and peripheral arteries, leads to a decrease in systemic vascular resistance and a reduction in blood pressure.[1][7] While both enantiomers contribute to the overall effect of the racemic mixture, studies have shown that they possess different potencies.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the potency and selectivity of nicardipine and its enantiomers.
Table 1: Potency of Nicardipine Enantiomers on Ion Channels
| Enantiomer/Mixture | Target | Assay Type | Measured Value (ED50/IC50) | Species | Reference |
| This compound | Calcium and Outward Currents | Whole-Cell Patch Clamp | ED50: 3.8 ± 1.2 µM | Rat | [8] |
| (-)-Nicardipine | Calcium and Outward Currents | Whole-Cell Patch Clamp | ED50: 0.7 ± 0.1 µM | Rat | [8] |
| Racemic Nicardipine | Calcium and Outward Currents | Whole-Cell Patch Clamp | ED50: 2.2 ± 0.6 µM | Rat | [8] |
| Racemic Nicardipine | L-type Calcium Channel (CaV1.2) | Whole-Cell Voltage Clamp | IC50: 60 nM | Not Specified | [9][10] |
| Racemic Nicardipine | P/Q-type Calcium Channel (CaV2.1) | Not Specified | IC50: 7.5 µM | Not Specified | [9] |
| Racemic Nicardipine | T-type Calcium Channel (CaV3.2) | Not Specified | IC50: ~5 µM | Not Specified | [9] |
Table 2: Comparative Potency of Nicardipine on Muscle Tissue
| Compound | Tissue Type | Measured Value (pIC50) | Reference |
| Nicardipine | Vascular Smooth Muscle | 8.20 | [6][11] |
| Nicardipine | Cardiac Muscle | 7.15 | [6][11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
Caption: Signaling pathway of this compound leading to vasodilation.
Experimental Workflow for Whole-Cell Patch-Clamp Assay
Caption: Workflow for determining IC50 using whole-cell patch clamp.[4]
Detailed Experimental Protocols
1. Radioligand Binding Assay for L-type Calcium Channels
This assay is used to determine the binding affinity (Ki) of this compound for the L-type calcium channel.[9]
-
Objective: To quantify the competitive binding of this compound against a known radiolabeled ligand for the dihydropyridine binding site on the L-type calcium channel.
-
Materials:
-
Cell membranes from tissues or cells expressing L-type calcium channels (e.g., rat cerebral cortex).[11]
-
Radioligand: [3H]-nitrendipine or another suitable dihydropyridine radioligand.[9]
-
Test compound: this compound.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and fluid.
-
-
Protocol:
-
Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[12]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[12]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[12]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[12]
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[12]
-
2. Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effect of this compound on the function of L-type calcium channels in living cells.[4]
-
Objective: To measure the inhibition of L-type calcium currents by this compound and determine its potency (IC50).
-
Materials:
-
Isolated cells expressing L-type calcium channels (e.g., vascular smooth muscle cells or a suitable cell line).
-
Patch pipettes (borosilicate glass, 2-5 MΩ resistance).
-
Micropipette puller.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope.
-
Perfusion system.
-
Intracellular (pipette) solution (e.g., containing Cs+ to block K+ channels).
-
Extracellular (bath) solution (containing Ba2+ or Ca2+ as the charge carrier).
-
This compound stock solution.
-
-
Protocol:
-
Cell Preparation: Plate the cells on coverslips for easy access.
-
Pipette Preparation: Pull patch pipettes and fill them with the intracellular solution.
-
Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Under the microscope, approach a single cell with the pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration, allowing electrical access to the cell's interior.[4]
-
-
Data Acquisition:
-
Hold the cell membrane at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state.
-
Apply depolarizing voltage steps (e.g., to +10 mV) to activate the L-type calcium channels and record the resulting inward currents.[13]
-
Establish a stable baseline recording of the calcium currents.[4]
-
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing a known concentration of this compound.[4]
-
Recording and Analysis:
-
Record the calcium currents in the presence of the drug.
-
Repeat the process with a range of this compound concentrations.
-
Measure the peak current amplitude at each concentration and normalize it to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data with a Hill equation to determine the IC50 value.[14]
-
-
3. In Vitro Vasodilation Assay in Isolated Arterial Rings
This functional assay measures the ability of this compound to relax pre-constricted blood vessels.
-
Objective: To determine the vasorelaxant potency of this compound.
-
Materials:
-
Protocol:
-
Tissue Preparation: Dissect the artery and cut it into rings of a few millimeters in length.[15]
-
Mounting: Mount the arterial rings in the tissue baths between two hooks, with one connected to a force transducer.
-
Equilibration: Allow the rings to equilibrate in the physiological salt solution under a resting tension for a specified period.
-
Contraction: Induce a stable contraction in the arterial rings by adding a vasoconstrictor to the bath.
-
Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Measurement: Record the relaxation of the arterial rings at each concentration of this compound.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. benchchem.com [benchchem.com]
- 5. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]
- 8. Nicardipine enantiomers inhibit calcium and outward currents in rat pars intermedia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular action of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High affinity complexes of pannexin channels and L-type calcium channel splice-variants in human lung: Possible role in clevidipine-induced dyspnea relief in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The difference between nicardipine and its enantiomers on inhibiting vasoconstriction of isolated rabbit thoracic artery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into (+)-Nicardipine's Selectivity for L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Published: December 13, 2025
Executive Summary
(+)-Nicardipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] Its therapeutic efficacy is intrinsically linked to its high affinity and selectivity for L-type voltage-gated calcium channels (VGCCs), particularly the CaV1.2 subtype, which is predominantly expressed in vascular smooth muscle.[2] This selective action leads to potent vasodilation and a subsequent reduction in blood pressure with minimal direct effects on cardiac contractility at therapeutic doses.[3][4] This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways that define the selectivity profile of this compound.
Data Presentation: Quantitative Analysis of Nicardipine's Potency
The selectivity of this compound is quantitatively demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) for L-type calcium channels compared to other VGCC subtypes. The following tables summarize key findings from electrophysiological and radioligand binding studies.
Table 1: Potency of this compound Across Voltage-Gated Calcium Channel Subtypes [2]
| Channel Subtype | Alternative Name | This compound IC50 |
| CaV1.2 | L-type | 60 nM |
| CaV2.1 | P/Q-type | 7.5 µM |
| CaV3.2 | T-type | ~5 µM |
Table 2: Comparative Potency of L-type Calcium Channel Blockers on CaV1.2 [2]
| Compound | Class | CaV1.2 IC50 |
| This compound | Dihydropyridine | 60 nM |
| Amlodipine | Dihydropyridine | 57 nM |
| Verapamil | Phenylalkylamine | 250 nM - 15.5 µM |
Experimental Protocols: Methodologies for Determining Selectivity
The determination of this compound's selectivity relies on precise and reproducible experimental protocols. The two primary techniques employed are whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold-standard" technique allows for the direct measurement of ion currents through VGCCs in the membrane of a single cell, providing a direct assessment of a compound's blocking ability.[2][5]
Objective: To determine the IC50 value of this compound for specific calcium channel subtypes.
Materials:
-
HEK293 cells stably expressing the target calcium channel subtype (e.g., CaV1.2, CaV2.1, or CaV3.2).
-
Patch pipettes (2-4 MΩ resistance).[2]
-
Patch-clamp amplifier and data acquisition system.[2]
-
External solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[6]
-
Internal solution (pipette solution).
-
This compound hydrochloride dissolved in a suitable vehicle (e.g., DMSO).[2][7]
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the target channel on glass coverslips.[2]
-
Recording Setup: Place a coverslip in the recording chamber on a microscope stage and perfuse with the external solution.[2]
-
Pipette Positioning: Approach a single cell with a patch pipette filled with the internal solution.[2]
-
Giga-seal Formation: Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[2]
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette to achieve the whole-cell configuration.[2]
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential where the channels are predominantly in a closed state (e.g., -80 mV).[2]
-
Current Elicitation: Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).[2]
-
Baseline Recording: Record baseline currents in the absence of the test compound.[2]
-
Compound Application: Perfuse the recording chamber with increasing concentrations of this compound, allowing for equilibration at each concentration.[2]
-
Data Acquisition: Record the channel currents at each concentration.[2]
-
Data Analysis: Measure the peak current amplitude at each concentration and normalize it to the baseline current. Fit the concentration-response data to the Hill equation to determine the IC50 value.[2]
Radioligand Binding Assay
This method is used to determine the binding affinity (Ki) of a compound to a specific receptor or ion channel by competing with a radiolabeled ligand.[2][8]
Objective: To determine the inhibitory constant (Ki) of this compound for a specific calcium channel subtype.
Materials:
-
Cell membranes prepared from cells or tissues expressing the target calcium channel.[2]
-
Radioligand specific for the target channel (e.g., [3H]-nitrendipine for L-type channels).[2][9]
-
This compound hydrochloride.[2]
-
Glass fiber filters.[2]
-
Filtration manifold.[2]
-
Scintillation counter and scintillation fluid.[2]
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target channel and determine the protein concentration.[2]
-
Assay Setup: In a multi-well plate, add a fixed amount of cell membranes to each well.[2]
-
Competition: Add increasing concentrations of unlabeled this compound to the wells.[2]
-
Radioligand Addition: Add a fixed concentration of the radioligand to each well.[2]
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.[2]
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.[2][10]
-
Washing: Wash the filters to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[2]
-
Non-specific Binding: Determine non-specific binding by including a set of wells with a high concentration of an unlabeled ligand known to fully displace the radioligand.[2]
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a competition binding equation to determine the IC50. Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: L-type calcium channel signaling and the inhibitory action of this compound.
Caption: Workflow for determining IC50 using whole-cell patch-clamp electrophysiology.
Caption: Workflow for determining Ki using a radioligand binding assay.
Conclusion
The extensive body of evidence from both electrophysiological and binding studies unequivocally demonstrates the high selectivity of this compound for L-type calcium channels, particularly the CaV1.2 subtype prevalent in vascular smooth muscle.[2] This selectivity is the molecular basis for its clinical utility as a potent vasodilator with a favorable therapeutic window.[3][4] The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and validation of the specificity of nicardipine and other calcium channel modulators, which is crucial for both basic research and the development of next-generation cardiovascular therapeutics.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Nicardipine, A New Calcium Channel Blocker: Role for Vascular Selectivity | Semantic Scholar [semanticscholar.org]
- 4. Nicardipine, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A simple sensitive radioreceptor assay for calcium antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Vasodilatory Effects of (+)-Nicardipine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicardipine, a dihydropyridine calcium channel blocker, is a potent vasodilator primarily utilized in the management of hypertension and angina.[1][2] Its therapeutic efficacy is intrinsically linked to its ability to relax vascular smooth muscle, thereby reducing systemic vascular resistance. This technical guide provides a comprehensive analysis of the vasodilatory effects of the (+)-enantiomer of nicardipine, the more active stereoisomer. It delves into the core mechanism of action, presents quantitative data from a range of in vitro and in vivo studies, and offers detailed experimental protocols for the assessment of its vascular effects. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of (+)-nicardipine's pharmacological profile.
Core Mechanism of Action: L-Type Calcium Channel Blockade
The primary mechanism underlying the vasodilatory action of this compound is its selective inhibition of L-type voltage-gated calcium channels (VGCCs) located on the plasma membrane of vascular smooth muscle cells (VSMCs).[3] This blockade prevents the influx of extracellular calcium ions (Ca2+), a critical step in the excitation-contraction coupling of these cells.
By reducing the intracellular Ca2+ concentration, this compound inhibits the activation of calmodulin and subsequently myosin light chain kinase (MLCK). This leads to a decrease in the phosphorylation of the myosin light chain, resulting in the relaxation of the vascular smooth muscle, vasodilation, and a consequent reduction in blood pressure.[4] Notably, nicardipine exhibits a greater selectivity for vascular smooth muscle compared to cardiac muscle, which minimizes its direct negative inotropic effects on the heart.[5]
Quantitative Analysis of Vasodilatory Potency
The vasodilatory efficacy of nicardipine and its enantiomers has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data, providing a comparative overview of its potency.
Table 1: In Vitro Potency of Nicardipine and its Enantiomers
| Compound | Preparation | Parameter | Value | Reference |
| This compound | Anesthetized Dogs (Vertebral Artery) | Relative Potency vs. (-) isomer | 3 times more potent | [6] |
| R-(-)-Nicardipine | Isolated Rabbit Thoracic Artery | pD2' | Significantly higher than S-(+)-nicardipine and racemic nicardipine | [7] |
| S-(+)-Nicardipine | Isolated Rabbit Thoracic Artery | pD2' | No significant difference from racemic nicardipine | [7] |
| Racemic Nicardipine | Guinea-Pig Basilar Artery | Inhibition of K+-induced contraction | IC50 > 3 x 10⁻¹⁰ M | [8] |
pD2' is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.
Table 2: Hemodynamic Effects of Intravenous Nicardipine in Humans
| Parameter | Baseline (Mean ± SEM) | Post-Infusion (Mean ± SEM) | p-value | Reference |
| Heart Rate (beats/min) | 69 ± 3 | 81 ± 3 | < 0.001 | [9] |
| Cardiac Output (L/min) | 7.3 ± 0.5 | 9.9 ± 0.5 | < 0.001 | [9] |
| Systemic Vascular Resistance (dynes s cm⁻⁵) | 1183 ± 70 | 733 ± 33 | < 0.001 | [9] |
| Coronary Blood Flow (ml/min) | 102 ± 9 | 147 ± 13 | < 0.001 | [9] |
| Coronary Resistance (mm Hg/ml/min) | 1.17 ± 0.1 | 0.7 ± 0.1 | < 0.001 | [9] |
Detailed Experimental Protocols
In Vitro Assessment of Vasodilation using Wire Myography
This protocol describes the methodology for assessing the direct vasodilatory effect of this compound on isolated small resistance arteries.[10][11][12][13]
Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-constricted arterial segments.
Materials and Reagents:
-
Isolated small resistance arteries (e.g., mesenteric or cerebral)
-
Wire myograph system
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution
-
Vasoconstrictor agent (e.g., Phenylephrine, U46619)
-
This compound stock solution
-
Carbogen gas (95% O₂, 5% CO₂)
-
Dissection microscope and tools
Procedure:
-
Vessel Dissection: Euthanize the experimental animal according to approved institutional guidelines. Carefully dissect the desired artery and place it in ice-cold PSS.
-
Cleaning and Mounting: Under a dissection microscope, remove any adhering connective and adipose tissue. Cut the artery into 2 mm rings and mount each ring on the two wires of the myograph chamber.
-
Equilibration: Fill the chamber with PSS, maintain the temperature at 37°C, and continuously bubble with carbogen gas. Allow the rings to equilibrate for at least 30-60 minutes, washing with fresh PSS every 15 minutes.
-
Normalization: Perform a normalization procedure to determine the optimal resting tension for each vessel segment. This ensures that the vessel is at a length where it can generate maximal active tension.
-
Viability and Endothelium Integrity Check:
-
Contract the rings with a high-potassium solution to check for viability.
-
After washout, pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, add an endothelium-dependent vasodilator (e.g., acetylcholine) to assess the integrity of the endothelium. A relaxation of >80% indicates a functional endothelium.
-
-
Concentration-Response Curve:
-
Wash out the previous agents and allow the tension to return to baseline.
-
Pre-constrict the arterial rings again with the chosen vasoconstrictor to a stable plateau.
-
Add cumulative concentrations of this compound to the bath, allowing the response to stabilize at each concentration.
-
-
Data Analysis: Record the changes in isometric tension. Express the relaxation response to this compound as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and calculate parameters such as EC50.
In Vivo Assessment of Vasodilation
This protocol outlines a method for measuring the effects of this compound on blood flow and blood pressure in an anesthetized animal model.[14]
Objective: To evaluate the in vivo vasodilatory and hypotensive effects of this compound.
Materials and Reagents:
-
Anesthetized experimental animal (e.g., dog, rabbit)
-
Ventilator
-
Blood flow probe (e.g., Doppler or transit-time)
-
Pressure transducer
-
Data acquisition system
-
This compound solution for intravenous administration
-
Anesthetic and surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment. Intubate and ventilate the animal.
-
Surgical Instrumentation: Surgically expose the artery of interest (e.g., vertebral, coronary, or femoral artery). Place a blood flow probe around the artery to measure blood flow. Insert a catheter connected to a pressure transducer into an artery (e.g., femoral artery) to measure systemic blood pressure.
-
Baseline Measurements: Allow the animal to stabilize after surgery. Record baseline measurements of blood flow, blood pressure, and heart rate for a sufficient period.
-
Drug Administration: Administer a bolus intravenous injection or a continuous infusion of this compound.
-
Data Acquisition: Continuously record blood flow, blood pressure, and heart rate before, during, and after drug administration.
-
Data Analysis: Calculate the percentage change in blood flow and vascular resistance from the baseline values. Vascular resistance can be calculated by dividing the mean arterial pressure by the blood flow.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key molecular pathways and experimental procedures discussed in this guide.
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for in vitro vasodilation assessment.
Conclusion
This compound is a potent vasodilator with a well-defined mechanism of action centered on the blockade of L-type calcium channels in vascular smooth muscle. The quantitative data presented in this guide highlight its efficacy, with a clear stereoselectivity favoring the (+)-enantiomer. The detailed experimental protocols provide a framework for the consistent and reproducible investigation of its vascular effects. This in-depth analysis underscores the pharmacological basis for the clinical utility of nicardipine in the management of cardiovascular diseases characterized by excessive vasoconstriction.
References
- 1. researchgate.net [researchgate.net]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. Vasodilator and hypotensive effects of the optical isomers of nicardipine (YC-93), a new Ca2+-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The difference between nicardipine and its enantiomers on inhibiting vasoconstriction of isolated rabbit thoracic artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicardipine actions on smooth muscle cells and neuromuscular transmission in the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coronary and systemic hemodynamic effects of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]
- 12. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Differential Impact of (+)-Nicardipine on Cerebral and Coronary Vasculature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicardipine, a dihydropyridine calcium channel blocker, is a potent vasodilator with a notable selectivity for cerebral and coronary blood vessels.[1] This technical guide provides an in-depth analysis of the effects of the (+)-enantiomer of nicardipine on these critical vascular beds. While racemic nicardipine is used clinically, understanding the specific actions of its enantiomers is crucial for targeted drug development and refined therapeutic applications. This document summarizes quantitative data on its hemodynamic effects, details common experimental protocols for its study, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: L-Type Calcium Channel Blockade
Nicardipine exerts its vasodilatory effect by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[2][3] This blockade prevents the calcium-dependent signaling cascade that leads to muscle contraction, resulting in vasorelaxation.[2] Nicardipine exhibits a higher affinity for vascular smooth muscle than for cardiac muscle, minimizing direct negative inotropic effects on the heart.[2][3] The vasodilatory action of nicardipine leads to a reduction in systemic vascular resistance and an increase in blood flow to various tissues.[4]
The primary mechanism of action involves the selective inhibition of L-type voltage-gated calcium channels (VGCCs), with a high affinity for the Cav1.2 subtype, which is predominantly expressed in vascular smooth muscle.[5] While nicardipine primarily targets L-type channels, it also shows activity at other VGCCs, such as P/Q-type and T-type, but at significantly lower potencies.[5]
It is important to note that nicardipine is a racemic mixture of two enantiomers, (+) and (-)-nicardipine. Studies on isolated rabbit thoracic artery have shown that the R-(-)-enantiomer of nicardipine has a significantly stronger interaction with L-type calcium channel receptors compared to the S-(+)-enantiomer.[6]
Quantitative Hemodynamic Effects
The following tables summarize the quantitative effects of nicardipine on key hemodynamic parameters in cerebral and coronary circulations, compiled from various preclinical and clinical studies.
Table 1: Impact of Nicardipine on Cerebral Blood Vessels
| Parameter | Species/Model | Nicardipine Administration | Result | Reference |
| Cerebral Blood Flow (CBF) | Patients with aSAH-induced vasospasm | Intra-arterial infusion | Mean increase of 41% (range: -9% to 162%) | [7][8] |
| Mean Transit Time (MTT) | Patients with aSAH-induced vasospasm | Intra-arterial infusion | Mean decrease of 26% (range: 0% to 70%) | [7][8] |
| Cerebral Arterial Diameter | Patients with vasospasm after aneurysmal subarachnoid hemorrhage | Intra-arterial infusion (1 mg/mL/min) | Significant increase (range: 1-74%) | [9] |
| Cerebral Vascular Resistance | Anesthetized dogs | Intravenous (0.3 and 3 µg/kg) | Significant decrease | [10] |
Table 2: Impact of Nicardipine on Coronary Blood Vessels
| Parameter | Species/Model | Nicardipine Administration | Result | Reference |
| Coronary Blood Flow | Patients | Intravenous (2 mg bolus followed by infusion) | Increased from 102 ± 9 to 147 ± 13 ml/min | [11][12] |
| Coronary Resistance | Patients | Intravenous (2 mg bolus followed by infusion) | Decreased from 1.17 ± 0.1 to 0.7 ± 0.1 mm Hg/ml/min | [11] |
| Coronary Vascular Resistance | Patients | Intravenous | Reduction | [13] |
| Coronary Artery Diameter (Stenotic Segment) | Patients | Intravenous (2.5 mg) or Intracoronary (0.2 mg) | Vasodilation of +35% | [14] |
| Coronary Artery Diameter (Normal Segment) | Patients | Intravenous (2.5 mg) or Intracoronary (0.2 mg) | Vasodilation of +16% | [14] |
Experimental Protocols
In Vitro Assessment of Vasodilation
This protocol is designed to determine the direct vasodilatory effect of (+)-nicardipine on isolated blood vessels.
-
Tissue Preparation: Thoracic aortas or other arteries of interest (e.g., cerebral or coronary arteries) are excised from experimental animals (e.g., rabbits).[6] The vessels are cleaned of adherent tissue and cut into spiral strips (e.g., 3 mm in width and 15 mm in length).[6]
-
Experimental Setup: The arterial strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the strips is recorded using an isometric force transducer.
-
Procedure:
-
The arterial strips are allowed to equilibrate under a resting tension for a specified period.
-
The vessels are pre-contracted with a vasoconstrictor agent such as norepinephrine (NE), potassium chloride (KCl), or calcium chloride (CaCl2).[6]
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to generate a dose-response curve.
-
-
Data Analysis: The relaxation response to this compound is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The pD2' values (a measure of potency) can be calculated.[6]
In Vivo Assessment of Cerebral Blood Flow
This protocol outlines a method for measuring the effect of this compound on cerebral blood flow in living subjects.
-
Animal Model: Anesthetized dogs are a common model for these studies.[10]
-
Surgical Preparation:
-
The animal is anesthetized and mechanically ventilated.
-
Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
A method for measuring cerebral blood flow is established. This can be achieved using techniques like positron emission tomography (PET) in human studies or Doppler flowmetry in animal models.[15][16]
-
-
Procedure:
-
Baseline measurements of cerebral blood flow, mean arterial pressure, and other hemodynamic parameters are recorded.
-
This compound is administered intravenously, often as a bolus followed by a continuous infusion.[16]
-
Hemodynamic parameters are continuously monitored throughout the drug administration period.
-
-
Data Analysis: Changes in cerebral blood flow and cerebral vascular resistance are calculated and compared to baseline values.
In Vivo Assessment of Coronary Hemodynamics
This protocol details the investigation of this compound's effects on the coronary circulation.
-
Subject Population: Studies are often conducted in patients with coronary artery disease.[11][12]
-
Catheterization:
-
Cardiac catheterization is performed to access the coronary arteries.
-
A catheter is placed in the coronary sinus to measure coronary blood flow using techniques like thermodilution.
-
Pressures in the aorta and left ventricle are monitored.
-
-
Procedure:
-
Baseline hemodynamic measurements, including coronary blood flow, coronary resistance, heart rate, and blood pressure, are obtained.
-
Nicardipine is administered either intravenously as a bolus followed by an infusion or directly into a coronary artery (intracoronary).[11][12]
-
Hemodynamic measurements are repeated at specific time points after drug administration.
-
-
Data Analysis: The percentage change in coronary blood flow and coronary vascular resistance is calculated to quantify the drug's effect.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Nicardipine-Induced Vasodilation
Caption: Signaling pathway of nicardipine-induced vasodilation.
Experimental Workflow for In Vitro Vasodilation Assessment
Caption: Workflow for in vitro vasodilation assessment.
Logical Relationship of Nicardipine's Vascular Effects
Caption: Logical flow of nicardipine's vascular effects.
Conclusion
This compound demonstrates significant vasodilatory effects on both cerebral and coronary arteries, primarily through the blockade of L-type calcium channels. The quantitative data highlight its potency in increasing blood flow and reducing vascular resistance in these critical vascular beds. The detailed experimental protocols provide a framework for researchers to investigate its pharmacological properties further. A deeper understanding of the stereospecific actions of nicardipine enantiomers will be instrumental in the development of more selective and effective therapies for cardiovascular and cerebrovascular diseases.
References
- 1. Nicardipine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]
- 3. Nicardipine: Package Insert / Prescribing Information [drugs.com]
- 4. Hemodynamics of nicardipine in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The difference between nicardipine and its enantiomers on inhibiting vasoconstriction of isolated rabbit thoracic artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intra-Arterial Nicardipine Infusion Improves CT Perfusion–Measured Cerebral Blood Flow in Patients with Subarachnoid Hemorrhage–Induced Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intra-arterial nicardipine infusion improves CT perfusion-measured cerebral blood flow in patients with subarachnoid hemorrhage-induced vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiographic and hemodynamic effect of high concentration of intra-arterial nicardipine in cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of calcium antagonists, felodipine and nicardipine, on cerebral circulation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coronary and systemic hemodynamic effects of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of intravenous and intracoronary nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of nicardipine on myocardial metabolism and coronary haemodynamics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coronary vasomotion during dynamic exercise: influence of intravenous and intracoronary nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of nicardipine on cerebral blood flow in hypertensive patients with internal carotid artery occlusion: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of nicardipine on coronary, vertebral and renal arterial flows in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Anti-Anginal Properties of Nicardipine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research into the anti-anginal properties of nicardipine, a dihydropyridine calcium channel blocker. The document synthesizes key findings on its mechanism of action, hemodynamic effects, and clinical efficacy, presenting quantitative data in structured tables and illustrating complex pathways and protocols with diagrams.
Mechanism of Action
Nicardipine's primary anti-anginal effect stems from its function as a calcium channel blocker.[1][2][3][4] It selectively inhibits the influx of calcium ions through the L-type (slow) calcium channels in vascular smooth muscle and, to a lesser extent, cardiac muscle.[3][5] This action leads to a cascade of physiological effects that alleviate the symptoms of angina pectoris.
The drug exhibits greater selectivity for vascular smooth muscle than for cardiac muscle, making it a potent vasodilator with minimal direct effects on cardiac contractility or conduction.[3][5][6] Its high affinity for coronary vascular smooth muscle results in significant coronary vasodilation, which is a key component of its anti-anginal efficacy.[5]
The vasodilatory effect of nicardipine on both coronary and peripheral arteries addresses the imbalance between myocardial oxygen supply and demand that characterizes angina.[1] By dilating coronary arteries, nicardipine increases coronary blood flow, thereby enhancing myocardial oxygen supply.[5][7] Simultaneously, its peripheral arterial vasodilator action reduces systemic vascular resistance and afterload, which decreases myocardial oxygen demand.[1][5]
References
- 1. Nicardipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy, in the treatment of angina pectoris, hypertension and related cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]
- 4. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. droracle.ai [droracle.ai]
- 6. Hemodynamics of nicardipine in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Articles [globalrx.com]
Methodological & Application
Application Notes and Protocols for In Vitro Experiments Using (+)-Nicardipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Nicardipine hydrochloride is a potent dihydropyridine calcium channel blocker widely recognized for its therapeutic effects in managing hypertension and angina.[1] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels, which are crucial for the contractile processes in vascular smooth muscle cells.[2][3] By blocking the transmembrane influx of calcium ions, nicardipine leads to vasodilation and a reduction in blood pressure.[4] Beyond its cardiovascular applications, emerging research has revealed significant "off-target" effects in various non-cardiovascular cell types, highlighting its potential in oncology and neuroprotection.[1]
These application notes provide detailed protocols for the preparation and use of this compound in diverse in vitro experimental settings. Accurate solution preparation, appropriate cell line selection, and optimized experimental design are critical for obtaining reliable and reproducible data.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on the in vitro efficacy of this compound across various cell lines and experimental endpoints.
Table 1: Potency of Nicardipine in Vasodilation and Calcium Channel Blockade
| Target/Assay | Cell Line/Tissue | Potency (IC50 / pIC50 / ED50) | Reference |
| L-type Calcium Channel | Vascular Smooth Muscle | pIC50 = 8.20 | [3][5] |
| L-type Calcium Channel | Cardiac Muscle | pIC50 = 7.15 | [3][5] |
| Block of Cav1.2 channels | Not specified | IC50 = 60 nM | [6] |
| Inhibition of K+-induced contraction | Guinea-pig basilar artery | > 3 x 10⁻¹⁰ M | [6] |
| Inhibition of outward currents | Rat pars intermedia cells (racemic) | ED50 = 2.2 +/- 0.6 µM | [6] |
| Inhibition of outward currents | Rat pars intermedia cells ((-)-enantiomer) | ED50 = 0.7 +/- 0.1 µM | [6] |
| Inhibition of outward currents | Rat pars intermedia cells ((+)-enantiomer) | ED50 = 3.8 +/- 1.2 µM | [6] |
| Calcium Influx Assay | Barnacle muscle fibers | IC50 ≈ 5.10⁻⁶ M | [7] |
Table 2: Anti-Cancer Activity of Nicardipine in Prostate Cancer Cell Lines
| Cell Line | Molecular Characteristics | Chemosensitivity | Nicardipine IC50 (µM) | Reference |
| ARCaPE | Androgen-repressive | Sensitive | > 32.0 | [8] |
| C4-2 | AR-positive, androgen-independent | Sensitive | 15.0 | [8] |
| C4-2B | Prostate Cancer | Sensitive | > 51.2 | [1] |
| C4-2B-TaxR | Prostate Cancer | Docetaxel-Resistant | 2.1 | [1] |
| CWR22Rv1 | AR/AR-V7-positive | Not specified | > 32.0 | [8] |
| PC-3 | Prostate Cancer | Sensitive | > 32.0 | [1] |
| DU145 | Prostate Cancer | Sensitive | 15.0 | [1] |
| LNCaP | Prostate Cancer | Sensitive | > 32.0 | [1] |
Table 3: Anti-Migratory and Anti-Invasive Effects of Nicardipine in Breast Cancer Cell Lines
| Cell Line | Assay | Treatment Concentration | Effect | Reference |
| MDA-MB-231 | Colony Formation | Dose-dependent | Reduced to 0.37 ± 0.16-fold of control | [9] |
| 4T1 | Colony Formation | Dose-dependent | Reduced to 0.52 ± 0.12-fold of control | [9] |
| MDA-MB-231 | Cell Migration | 8 µM | Inhibited to 0.57 ± 0.10-fold of control | [9] |
| 4T1 | Cell Migration | Not specified | Significantly reduced | [10] |
| JC | Cell Migration | Not specified | Significantly reduced | [10] |
| 4T1 | MMP-9 mRNA Expression | Dose-dependent | Decreased to 0.53 ± 0.05-fold of control | [11] |
| JC | MMP-9 mRNA Expression | Dose-dependent | Decreased to 0.68 ± 0.05-fold of control | [11] |
| MDA-MB-231 | MMP-9 mRNA Expression | Dose-dependent | Decreased to 0.58 ± 0.09-fold of control | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
Given its poor aqueous solubility, a concentrated stock solution of this compound hydrochloride should be prepared in an organic solvent, such as Dimethyl Sulfoxide (DMSO).[4]
Materials:
-
This compound hydrochloride powder (Molecular Weight: 515.99 g/mol )
-
Anhydrous DMSO
-
Sterile, light-protecting microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Weigh the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).[4]
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[4]
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protecting tube.[4]
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[4]
Storage:
-
Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
-
Protect all solutions from light as Nicardipine is light-sensitive.[4][12]
-
Aqueous solutions are not recommended for storage beyond one day.[4]
Cell Viability and Cytotoxicity Assays (MTT/SRB)
To determine the effect of Nicardipine on cell viability, MTT or SRB assays are commonly employed. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.[12]
Materials:
-
Cells of interest cultured in 96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB)
-
Solubilizing agent (e.g., DMSO for MTT) or Tris solution for SRB
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[13]
-
Drug Preparation and Treatment: Prepare serial dilutions of the Nicardipine stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).[4][12] Include a vehicle control with the same final DMSO concentration (typically <0.1%).[4] Replace the medium with the drug-containing medium.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).[9][13]
-
Assay:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[9][13]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.[13]
Colony Formation Assay
This assay assesses the effect of Nicardipine on the ability of single cells to proliferate and form colonies.
Procedure:
-
Seed cells at a low density in culture dishes.
-
Treat the cells with various concentrations of Nicardipine.
-
Refresh the medium and drug every other day.[9]
-
Incubate for approximately 10 days until colonies are visible.[9]
-
Stain the colonies with crystal violet and count the colonies larger than a specified diameter (e.g., 1 mm).[9][10]
Cell Migration and Invasion Assays
Transwell inserts are used to evaluate the effect of Nicardipine on the migratory and invasive capabilities of cells.
Procedure:
-
Seed cells in the upper chamber of a Transwell insert.
-
Add medium containing different concentrations of Nicardipine to both the upper and lower chambers.
-
For invasion assays, the insert membrane is pre-coated with a basement membrane extract (e.g., Matrigel).
-
Incubate for a suitable period to allow for cell migration/invasion.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated to the lower surface with crystal violet.
-
Count the stained cells under a microscope.[9]
Calcium Influx Assay
This assay directly measures the ability of Nicardipine to block calcium influx.
Materials:
-
Cells loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Physiological buffer (e.g., HBSS)
-
Potassium Chloride (KCl) solution for depolarization
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Seeding and Dye Loading: Seed cells in a 96-well plate and allow them to adhere. Load the cells with a calcium-sensitive dye like Fluo-4 AM.[14]
-
Compound Incubation: Wash the cells and incubate with various concentrations of Nicardipine (a concentration of 10-20 µM is generally effective as a positive control).[14]
-
Fluorescence Measurement (Baseline): Measure the baseline fluorescence using a fluorescence plate reader.
-
Depolarization and Measurement: Stimulate calcium influx by adding a depolarizing agent like KCl. Immediately measure the change in fluorescence intensity.[14]
-
Data Analysis: The inhibitory effect of Nicardipine is determined by the reduction in the fluorescence signal upon stimulation compared to the untreated control.[14]
Signaling Pathways and Experimental Workflows
Mechanism of Action in Vasodilation
This compound's primary effect is the blockade of L-type calcium channels in vascular smooth muscle, which prevents the influx of Ca²⁺ ions required for contraction, leading to vasodilation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. Cellular action of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nicardipine as a Ca2+ channel blocker in single barnacle muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicardipine is a putative EED inhibitor and has high selectivity and potency against chemoresistant prostate cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicardipine Inhibits Breast Cancer Migration via Nrf2/HO-1 Axis and Matrix Metalloproteinase-9 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Administration of (+)-Nicardipine in Rodent Models of Hypertension: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (+)-nicardipine administration protocols for use in rodent models of hypertension. The following sections detail experimental methodologies, present quantitative data from various studies, and illustrate key pathways and workflows to guide researchers in their study design.
Mechanism of Action
This compound is a dihydropyridine calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle cells.[2] This action leads to the relaxation of blood vessels, a reduction in peripheral resistance, and consequently, a lowering of blood pressure. Nicardipine exhibits greater selectivity for vascular smooth muscle than for cardiac muscle, which minimizes its direct impact on heart contractility.
Data Presentation: Efficacy of this compound in Hypertensive Rodent Models
The following tables summarize the quantitative effects of this compound administration on key cardiovascular parameters in various rodent models of hypertension.
Table 1: Effects of Oral this compound Administration in Hypertensive Rat Models
| Rodent Model | Dose | Duration | Change in Systolic Blood Pressure (SBP) | Change in Heart Rate | Reference |
| Spontaneously Hypertensive Rats (SHR) | 1 mg/kg/day | 12 weeks | Normalized SBP values | Not specified | [3][4] |
| Spontaneously Hypertensive Rats (SHR) | 3 mg/kg/day | 10 weeks | Significant reduction | Not specified | [3] |
| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg | Single dose | Dose-dependent decrease | Increased | [3][5] |
| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg | Single dose | ~25% reduction (max at 1 hr) | Increased | [3][5] |
| Renovascular Hypertensive Rat | 3 mg/kg | Single dose | Significantly decreased | Not significantly modified | [5] |
| Deoxycorticosterone Acetate (DOCA)/Salt Hypertensive Rats | Not Specified | 12 weeks | Effectively lowered | Not specified | [3][6] |
Table 2: Effects of Parenteral this compound Administration in Hypertensive Rat Models
| Rodent Model | Route of Administration | Dose | Duration | Change in Blood Pressure | Change in Heart Rate | Reference |
| Spontaneously Hypertensive Rats (SHR) | Intra-arterial perfusion | 1, 5, 12.5 µg/kg/min | 30 minutes each | Dose-dependent decrease | Increased | [3][5] |
| Spontaneously Hypertensive Rats (SHR) | Intracisternal injection | 1-10 µg/kg | Single dose | Dose-dependent decrease | Not specified | [3][7] |
| Spontaneously Hypertensive Rats (SHR) | Bilateral microinjection into Nucleus Tractus Solitarii (NTS) | 100 ng | Single dose | Hypotension | Bradycardia | [3][7] |
| Renovascular Hypertensive Rats | Intraperitoneal injection | 10-15 mg/kg/day | 8 weeks | Fell from 208 mmHg to 155 mmHg | Not specified | [3][8] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the long-term antihypertensive effects of oral this compound administration in a genetic model of hypertension.
Materials:
-
This compound hydrochloride powder
-
Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)[3][9]
-
Oral gavage needles (20-gauge, 1.5 inches)
-
Syringes (1 mL)
-
Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls (e.g., 10-week old males)[3][4]
-
Animal balance
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography)[3]
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.[3]
-
Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP) and heart rate of all animals for several days to establish a stable baseline.[3]
-
Drug Preparation: Prepare a fresh solution of this compound hydrochloride daily. For a 1 mg/kg dose, dissolve the appropriate amount of nicardipine in the chosen vehicle. The volume for oral gavage should be calculated based on the animal's weight (typically 5-10 mL/kg).[3]
-
Administration:
-
Monitoring:
-
Data Analysis: Analyze the changes in SBP and heart rate over the treatment period between the different groups.
Protocol 2: Intravenous Infusion of this compound in Anesthetized Hypertensive Rats
Objective: To determine the acute dose-dependent hemodynamic effects of intravenously administered this compound.
Materials:
-
This compound hydrochloride for injection
-
Sterile saline (0.9% NaCl)[3]
-
Anesthetic (e.g., pentobarbital sodium, isoflurane)[3]
-
Infusion pump
-
Catheters (for femoral artery and vein)
-
Pressure transducer and recording system
-
Surgical instruments
-
Heating pad to maintain body temperature
-
Rodent model of choice (e.g., SHR, Sprague-Dawley rats)[3]
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.[3]
-
Place the animal on a heating pad to maintain a constant body temperature.[3]
-
Surgically expose the femoral artery and vein.[3]
-
Insert a catheter into the femoral artery for continuous blood pressure monitoring and connect it to a pressure transducer.[3]
-
Insert a catheter into the femoral vein for drug infusion.[3]
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.[3]
-
Drug Preparation: Prepare a solution of this compound hydrochloride in sterile saline at a concentration suitable for infusion (e.g., 0.1 mg/mL).[3][10]
-
Infusion:
-
Monitoring: Continuously record arterial blood pressure and heart rate throughout the infusion period.[3]
-
Data Analysis: Analyze the recorded data to determine the dose-response relationship between the this compound infusion rate and the changes in blood pressure and heart rate.[3]
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for oral administration.
References
- 1. Mechanism of action of Nicardipine_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of nicardipine treatment upon cardiac hypertrophy in spontaneously hypertensive rats: a morphometric and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Nicardipine: experimental antihypertensive action and interactions with the alpha-adrenergic sympathetic system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular pharmacology of nicardipine in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicardipine decreases blood pressure and heart rate at nucleus tractus solitarii of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effects of nicardipine on left ventricular hypertrophy of the rat with renovascular arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. globalrph.com [globalrph.com]
Application Notes and Protocols for the Preparation of (+)-Nicardipine Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of (+)-Nicardipine solutions in various laboratory settings. This compound hydrochloride is a dihydropyridine calcium channel blocker, a valuable tool for investigating calcium signaling pathways and its therapeutic effects. Due to its physicochemical properties, including low aqueous solubility, proper preparation techniques are critical for obtaining accurate and reproducible experimental results.[1][2][3]
Solubility and Stability
This compound hydrochloride is a pale greenish-yellow crystalline powder that is sensitive to light.[4] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low aqueous solubility and high permeability.[1][2] Its solubility is pH-dependent, with enhanced solubility in acidic conditions.[1]
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Chloroform | Freely Soluble | [1][2] |
| Methanol | Freely Soluble | [1][2][4] |
| Glacial Acetic Acid | Freely Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [5] |
| Dimethylformamide (DMF) | ~20 mg/mL | [5] |
| Ethanol (99.5%) | Sparingly Soluble (~1 mg/mL) | [4][5] |
| Water | Slightly Soluble | [4] |
| Acetonitrile | Slightly Soluble | [4] |
| Acetic Anhydride | Slightly Soluble | [4] |
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly Soluble | [5] |
Note: For aqueous solutions, it is recommended to first dissolve this compound hydrochloride in an organic solvent like DMSO and then dilute it with the aqueous buffer.[5] A 1:2 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL.[5] Aqueous solutions are not recommended for storage for more than one day.[5]
Stability Considerations:
-
Light Sensitivity: Solutions should be protected from light to prevent photodegradation.[4][6] Use amber-colored containers or wrap containers with aluminum foil.[6]
-
pH: Nicardipine is more stable in acidic environments.[6] It can precipitate in neutral or alkaline solutions, such as sodium bicarbonate injection.[6][7]
-
Temperature: Store stock solutions at -20°C for long-term stability (≥4 years for crystalline solid).[5]
-
Containers: For intravenous solutions, glass containers are preferred over PVC containers, as drug concentration can decrease in PVC bags over time.[7]
Experimental Protocols
This protocol describes the preparation of a concentrated stock solution of this compound hydrochloride, which can be further diluted for various in vitro experiments.
Materials:
-
This compound hydrochloride (MW: 516.0 g/mol )[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile, light-protecting microcentrifuge tube, weigh the required amount of this compound hydrochloride powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[3]
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protecting tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]
-
Store the aliquots at -20°C for long-term storage.[8]
This protocol outlines the use of this compound to assess its effects on the viability and proliferation of vascular smooth muscle cells (VSMCs).[3]
Materials:
-
Vascular smooth muscle cells (VSMCs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound hydrochloride 10 mM stock solution in DMSO
-
Resazurin-based assay reagent
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed VSMCs into a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[3]
-
Drug Preparation: Prepare serial dilutions of the 10 mM this compound hydrochloride stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).[3][8] Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration (typically <0.1%).[3][9]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
Resazurin Assay:
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Table 2: Typical Effective Concentrations of this compound in In Vitro Assays
| Assay | Cell Type | Effective Concentration | Effect | Reference |
| Cell Viability/Proliferation | Vascular Smooth Muscle Cells | 0.1 - 10 µM | Reduced viability and proliferation | [3][9] |
| Cell Viability | Human Microvascular Endothelial Cells | 10 - 30 µg/mL | Decreased cell viability | [9] |
| Angiogenesis Inhibition | Endothelial Cells | 10⁻⁹ M to 10⁻⁵ M | Inhibition of tube formation | [9] |
| Cardiac Calcium Channel Blockade | - | IC₅₀: 1 µM | Inhibition of calcium channels | [3] |
Signaling Pathway and Experimental Workflow
This compound is a potent L-type calcium channel blocker.[9] Its primary mechanism of action involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[9][10][11] This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[9][11] Nicardipine exhibits greater selectivity for vascular smooth muscle than for cardiac muscle.[9][10][11]
Caption: Mechanism of action of this compound on L-type calcium channels.
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Caption: A general workflow for in vitro experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. theaspd.com [theaspd.com]
- 3. benchchem.com [benchchem.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]
Application of (+)-Nicardipine in Electrophysiology Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Nicardipine is a dihydropyridine calcium channel blocker widely utilized in research and clinical settings.[1] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels (Ca_v1.x), thereby blocking the influx of calcium ions into cells.[2][3] This action makes it a valuable tool for investigating the physiological and pathological roles of L-type calcium channels in various cell types, including vascular smooth muscle, cardiac muscle, and neurons.[2][4] In electrophysiology, particularly through the patch-clamp technique, this compound serves as a specific antagonist to dissect the contribution of L-type calcium currents to cellular excitability and signaling.[2] It exhibits greater selectivity for vascular smooth muscle compared to cardiac muscle, a property attributed to its chemical structure.[2][5]
Mechanism of Action
This compound binds to the α1 subunit of the L-type calcium channel, which constitutes the pore-forming unit of the channel.[2] This binding modulates the channel's gating properties, leading to a decreased probability of channel opening and a subsequent reduction in calcium current.[2] The blockade is voltage-dependent, with a higher affinity for inactivated channels, and can exhibit both tonic and phasic block characteristics.[6]
Quantitative Data Summary
The following tables summarize the inhibitory effects of nicardipine on various ion channels as determined by electrophysiological studies. It is important to note that the potency of nicardipine can be stereoselective, with different enantiomers exhibiting varying degrees of channel blockade.
| Preparation | Channel Type | Parameter | Value | Reference |
| Frog Atrial Fibers | L-type Ca²⁺ Channel | IC₅₀ | 1 µM | [6] |
| Rat Pars Intermedia Cells | Outward Currents | ED₅₀ ((+)-enantiomer) | 3.8 ± 1.2 µM | |
| Rat Pars Intermedia Cells | Outward Currents | ED₅₀ ((-)-enantiomer) | 0.7 ± 0.1 µM | |
| Rat Pars Intermedia Cells | Outward Currents | ED₅₀ (racemic) | 2.2 ± 0.6 µM | |
| Cardiac Purkinje Cells | L-type Ca²⁺ Window Current | Concentration for Suppression | 1 µM | [7] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on L-type calcium channels (e.g., Ca_v1.2) heterologously expressed in a cell line such as HEK-293 or in primary cells like cardiomyocytes or neurons.
1. Cell Preparation:
-
Culture cells expressing the L-type calcium channel of interest on glass coverslips suitable for microscopy.[8]
-
For transient transfections, perform recordings 24-48 hours post-transfection.[2]
-
Plate cells at a low density to facilitate the isolation of single cells for recording.[2]
2. Solution Preparation:
-
Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in a suitable solvent like DMSO. Store in aliquots at -20°C, protected from light. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. Ensure the final DMSO concentration is ≤ 0.1% to minimize non-specific effects.[2]
-
External (Bath) Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with CsOH. The use of Ba²⁺ as the charge carrier and TEA-Cl and Cs⁺ to block potassium channels helps to isolate calcium channel currents.[8]
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH. The high concentration of the calcium chelator EGTA helps to minimize calcium-dependent inactivation of the channels.[8]
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[2]
-
Place the coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Approach a single, healthy cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) seal.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.[2]
-
Clamp the membrane potential at a holding potential of -80 mV to ensure the channels are in a closed state.[8]
-
Apply a depolarizing voltage step (e.g., to +10 mV for 200 ms) to elicit the inward calcium current.[8]
-
Record baseline currents for a stable period.
-
Apply this compound by perfusing the recording chamber with the external solution containing the desired drug concentration. Allow 2-5 minutes for the drug to equilibrate.[2]
-
Record the currents in the presence of this compound using the same voltage protocol.
-
To construct a dose-response curve, apply increasing concentrations of this compound sequentially.
4. Data Analysis:
-
Measure the peak inward current amplitude before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
Mandatory Visualizations
Caption: Mechanism of action of this compound on L-type calcium channels.
Caption: Workflow for a whole-cell patch-clamp experiment with this compound.
References
- 1. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Electrophysiological effects of nicardipine hydrochloride on the isolated sinoatrial and atrioventricular nodes of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Clinical pharmacokinetics and pharmacodynamics of nicardipine; a systematic review - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct measurement of L-type Ca2+ window current in heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing (±)-Nicardipine in Animal Models of Myocardial Infarction
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information pertains to the use of racemic (±)-Nicardipine in animal models of myocardial infarction (MI). Despite the request for data on (+)-Nicardipine, a comprehensive search of the scientific literature did not yield studies specifically investigating the (+)-enantiomer in this context. The available research has been conducted using the racemic mixture.
Introduction
Nicardipine is a dihydropyridine calcium channel blocker known for its potent vasodilatory effects.[1] It exhibits greater selectivity for vascular smooth muscle than for cardiac muscle, which makes it an effective agent for reducing blood pressure and improving coronary blood flow.[2] In the context of myocardial infarction, nicardipine has been investigated for its potential cardioprotective effects, which include limiting the size of the infarct, preserving ventricular function, and improving myocardial metabolism.[3][4] These application notes provide a summary of the preclinical data and detailed protocols for investigating the therapeutic potential of racemic nicardipine in animal models of MI.
Mechanism of Action
Nicardipine's primary mechanism of action is the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells through L-type calcium channels.[2] This blockade of calcium entry leads to several downstream effects that are beneficial in the setting of myocardial ischemia and reperfusion:
-
Coronary Vasodilation: By relaxing the smooth muscle of coronary arteries, nicardipine increases coronary blood flow, thereby enhancing oxygen delivery to the ischemic myocardium.[3][4]
-
Afterload Reduction: Nicardipine causes peripheral vasodilation, which reduces systemic vascular resistance and, consequently, the afterload on the heart.[3] This decrease in workload lowers myocardial oxygen demand.[5]
-
Cardioprotection: By preventing calcium overload in cardiomyocytes during ischemia and reperfusion, nicardipine helps to maintain myocyte membrane integrity and preserve cellular function.[3][6] Calcium overload is a key contributor to cell death and reperfusion injury.[6]
Below is a diagram illustrating the proposed cardioprotective signaling pathway of Nicardipine during myocardial ischemia-reperfusion injury.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of nicardipine on myocardial metabolism and coronary haemodynamics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.unamur.be [researchportal.unamur.be]
- 5. Targeting Calcium Homeostasis in Myocardial Ischemia/Reperfusion Injury: An Overview of Regulatory Mechanisms and Therapeutic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of nicardipine, a new calcium antagonist, on size of myocardial infarction after coronary artery occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving (+)-Nicardipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Nicardipine is a potent dihydropyridine calcium channel blocker with a high degree of selectivity for L-type calcium channels in vascular smooth muscle over cardiac muscle.[1][2][3] This property makes it an invaluable tool in cardiovascular research and drug discovery. In the context of high-throughput screening (HTS), this compound serves as a crucial reference compound and positive control for assays aimed at identifying novel modulators of calcium channels. These application notes provide detailed protocols for HTS assays where this compound is a key component, enabling the identification and characterization of new chemical entities with potential therapeutic applications.
Mechanism of Action of this compound
This compound exerts its effects by binding to the α1 subunit of L-type voltage-gated calcium channels (CaV1.2), which form the pore of the channel.[4] This binding inhibits the influx of extracellular calcium ions into the cell.[3] The reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[2] Its high vascular selectivity minimizes direct effects on cardiac contractility.[1]
Quantitative Data Summary
The inhibitory potency of this compound can vary depending on the specific cell type and experimental conditions. Below is a summary of reported quantitative data.
| Parameter | Value | Assay/Cell Type | Reference |
| IC50 | 1 µM | Cardiac Calcium Channels | [5] |
| Effective Concentration | 10 - 20 µM | Positive control in calcium influx assays | [6] |
| Concentration Range for Viability Reduction | 0.1 - 10 µM | Vascular Smooth Muscle Cells (VSMCs) | [5] |
Experimental Protocols
Fluorescence-Based High-Throughput Calcium Influx Assay
This protocol describes a cell-based HTS assay to identify modulators of L-type calcium channels using a fluorescent calcium indicator. This compound is used as a positive control for inhibition.
Materials:
-
Cells: HEK293 cells stably expressing the human L-type calcium channel α1c subunit (hCaV1.2), or other suitable cell lines (e.g., vascular smooth muscle cells).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Plate: 96-well or 384-well black, clear-bottom microplates.
-
Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid: To prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS).
-
Depolarizing Agent: Potassium chloride (KCl) solution.
-
Test Compounds and this compound Stock Solutions: Prepared in DMSO.
-
Fluorescence Plate Reader: Equipped with automated liquid handling for additions.
Protocol:
-
Cell Seeding:
-
One day prior to the assay, seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[6]
-
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (typically 1-5 µM), 0.02% Pluronic F-127, and 1-2.5 mM Probenecid in HBSS.[6]
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL (for 96-well) or 25 µL (for 384-well) of the loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[6]
-
After incubation, wash the cells twice with HBSS to remove excess dye, leaving a final volume of 100 µL (96-well) or 25 µL (384-well) of HBSS in each well.[6]
-
-
Compound Incubation:
-
Prepare serial dilutions of test compounds and this compound in HBSS. For use as a positive control, a final concentration of 10-20 µM this compound is generally effective.[6]
-
Add the diluted compounds to the respective wells. For negative control wells, add HBSS containing the same final concentration of DMSO.
-
Incubate the plate at room temperature for 10-20 minutes in the dark.[6]
-
-
Depolarization and Fluorescence Measurement:
-
Prepare a stock solution of KCl (e.g., 1 M). The final concentration in the well to induce depolarization is typically 50-100 mM.[6]
-
Set the fluorescence plate reader to the appropriate excitation (~490 nm) and emission (~520 nm) wavelengths for Fluo-4.[6]
-
Establish a baseline fluorescence reading for 10-20 seconds.[6]
-
Use the automated injector to add the KCl solution to the wells to induce membrane depolarization and subsequent calcium influx.[6]
-
Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.[6]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after depolarization.[6]
-
Normalize the data to the control wells (vehicle-treated).
-
For determining the IC50 of test compounds and this compound, plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.[6]
-
Automated Patch-Clamp Electrophysiology for Secondary Screening
Automated patch-clamp systems provide a higher throughput method for the direct measurement of ion channel currents, making them ideal for secondary screening and hit validation.
Materials:
-
Automated Patch-Clamp System: (e.g., SyncroPatch, QPatch).[7][8]
-
Cells: HEK293 cells expressing the target L-type calcium channel.
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): e.g., 120 Cs-methanesulfonate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).[9]
-
Test Compounds and this compound Stock Solutions: Prepared in DMSO and diluted in the external solution.
Protocol:
-
Cell Preparation:
-
Harvest and prepare a single-cell suspension of the expressing cell line according to the specific requirements of the automated patch-clamp platform.
-
-
System Setup:
-
Prime the system with the appropriate internal and external solutions.
-
Load the cell suspension and compound plates into the instrument.
-
-
Whole-Cell Recording:
-
The instrument will automatically perform cell capture, seal formation (giga-seal), and whole-cell configuration.[4]
-
-
Voltage Protocol and Data Acquisition:
-
Apply a voltage protocol to elicit L-type calcium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -80 mV) and then applying a depolarizing step (e.g., to 0 mV).
-
Record baseline calcium currents.
-
-
Compound Application:
-
After establishing a stable baseline, the system will perfuse the cells with the external solution containing the test compounds or this compound at various concentrations.[4]
-
Allow sufficient time for the compound to take effect (typically 2-5 minutes).[4]
-
Record the calcium currents in the presence of the compound using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of the compound.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
References
- 1. Nicardipine, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of (+)-Nicardipine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of (+)-Nicardipine hydrochloride in various animal models for in vivo research. The following protocols and data have been compiled from established experimental studies to facilitate reproducibility and accuracy in a research setting.
Introduction
This compound is a dihydropyridine calcium channel blocker. Its primary mechanism of action is the inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle cells.[1][2] This leads to vasodilation and a subsequent reduction in peripheral resistance, making it a potent agent for lowering blood pressure.[1][3] It exhibits greater selectivity for vascular smooth muscle than for cardiac muscle, which minimizes its direct negative inotropic effects on the heart at therapeutic doses.[3][4] These properties make this compound a valuable tool in cardiovascular research, particularly in studies of hypertension and myocardial ischemia.[3]
Mechanism of Action: L-Type Calcium Channel Blockade
This compound selectively blocks the L-type voltage-gated calcium channels located on the membrane of vascular smooth muscle cells.[4][5] The influx of extracellular calcium through these channels is a critical step in the initiation of muscle contraction.[6] By inhibiting this influx, this compound reduces the intracellular calcium concentration available to bind with calmodulin.[7] This prevents the activation of myosin light chain kinase (MLCK), leading to the relaxation of the vascular smooth muscle, vasodilation, and a decrease in systemic vascular resistance.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Frontiers | Ion channel molecular complexes in vascular smooth muscle [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Sustained-Release (+)-Nicardipine Formulations in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols and methodologies for the formulation and in vivo evaluation of sustained-release (+)-nicardipine formulations in animal models. Nicardipine, a potent calcium channel blocker, is utilized in the management of hypertension and angina.[1] However, its short biological half-life necessitates the development of sustained-release formulations to maintain therapeutic plasma concentrations, improve bioavailability, and enhance patient compliance.[1]
Mechanism of Action
Nicardipine primarily functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[1] This action leads to vasodilation, a reduction in peripheral resistance, and consequently, a decrease in blood pressure.[1] Its greater selectivity for vascular smooth muscle over cardiac muscle minimizes negative inotropic effects on the heart.[1][2]
Data Presentation: Pharmacokinetic Parameters of Sustained-Release Nicardipine Formulations in Animal Models
The following tables summarize the pharmacokinetic data from various animal studies investigating different sustained-release formulations of nicardipine.
Table 1: Pharmacokinetic Parameters of Nicardipine Formulations in Wistar Rats
| Formulation Type | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Animal Model | Reference |
| S-SMEDDS | Equivalent to human dose | 1429.58 ± 107.40 | 0.75 | 50.70 ± 5.55 | Wistar Rats | [1] |
| Pure Drug | - | - | - | - | Wistar Rats | [1] |
| Marketed Formulation | - | - | - | - | Wistar Rats | [1] |
Table 2: Dosing Regimen and Observations in Dogs
| Dosing Regimen | Key Observation | Animal Model | Reference |
| 10 mg/kg, three times at 3-hour intervals | Significant increase in plasma concentration, suggesting saturation of hepatic metabolism. | Dogs | [1] |
| Intravenous Administration | Greater vasodilation in vertebral, carotid, and coronary vessels compared to other vessels. | Anesthetized Dogs | [1] |
| Oral 1-2 mg/kg daily for 16 weeks | Development of superior coronary collateral circulation. | Dogs | [3][4] |
| Repeated oral administration for 14 days | No tolerance developed to the hypotensive activity. | Conscious renal hypertensive dogs | [5] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of sustained-release nicardipine formulations are provided below.
Protocol 1: Preparation of Nicardipine Hydrochloride Microspheres by Emulsion-Solvent Evaporation
This protocol describes the formulation of sustained-release microspheres, a common strategy to prolong the therapeutic effect of nicardipine.[6]
Materials:
-
Nicardipine Hydrochloride
-
Ethylcellulose or Eudragit RS100 (Polymers)[6]
-
Dichloromethane (DCM) or a suitable organic solvent
-
Polyvinyl alcohol (PVA) or Span 80 (Surfactant)[7]
-
Distilled water
-
Heavy liquid paraffin[7]
Procedure:
-
Organic Phase Preparation: Dissolve nicardipine hydrochloride and the chosen polymer (e.g., Ethylcellulose, Eudragit RS100) in a suitable organic solvent like dichloromethane to form a clear solution.[8]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as 1% w/v PVA.[1]
-
Emulsification: Disperse the organic phase into the aqueous phase under continuous stirring (e.g., 500-1000 rpm) to form a stable oil-in-water (o/w) emulsion.[1]
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate completely, leading to the formation of solid microspheres.[1]
-
Collection and Washing: Collect the solidified microspheres by filtration and wash them multiple times with distilled water to remove any residual surfactant and un-encapsulated drug.[1]
-
Drying: Dry the washed microspheres in a desiccator or a drying oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.[1]
-
Characterization: Evaluate the prepared microspheres for particle size, drug loading, encapsulation efficiency, and in vitro drug release profile.[1]
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines the procedure for conducting a bioavailability and pharmacokinetic study of a test sustained-release nicardipine formulation in rats.[1]
Animal Model:
Procedure:
-
Animal Acclimatization: Acclimatize the rats to laboratory conditions for at least one week prior to the experiment, with free access to standard food and water.[1]
-
Grouping and Fasting: Divide the rats into experimental groups (n=6 per group), for example:
-
Dosing: Administer the assigned formulation to each rat via oral gavage. The dose should be calculated based on the animal's body weight.[1]
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[9]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Drug Analysis: Analyze the plasma concentrations of nicardipine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]
-
Pharmacokinetic Analysis: Determine the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), from the plasma concentration-time data.[10]
Protocol 3: Intravenous Infusion of Nicardipine in Anesthetized Rodents
This protocol is designed to assess the acute dose-dependent hemodynamic effects of intravenously administered nicardipine.[11]
Materials:
-
Nicardipine hydrochloride for injection
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., pentobarbital sodium, isoflurane)
-
Infusion pump
-
Catheters (for femoral artery and vein)
-
Pressure transducer and recording system
-
Surgical instruments
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Surgically expose the femoral artery and vein. Insert a catheter into the femoral artery for continuous blood pressure monitoring and another into the femoral vein for drug infusion.[11]
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery to achieve a steady baseline blood pressure.[11]
-
Drug Preparation: Prepare a solution of nicardipine hydrochloride in sterile saline at a suitable concentration for infusion (e.g., 0.1 mg/mL).[11]
-
Infusion: Begin a continuous intravenous infusion of nicardipine at a starting rate (e.g., 1 µg/kg/min).[11]
-
Monitoring: Continuously record arterial blood pressure and heart rate throughout the infusion period.[11]
-
Data Analysis: Analyze the recorded data to determine the dose-response relationship between the nicardipine infusion rate and the changes in blood pressure and heart rate.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicardipine in models of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicardipine in models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular pharmacology of nicardipine in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. Preliminary bioequivalence testing of two nicardipine HCl sustained-release formulations with in vitro/in vivo correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming (+)-Nicardipine solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (+)-Nicardipine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and why is its aqueous solubility a concern?
This compound hydrochloride is a calcium channel blocker belonging to the dihydropyridine class, used in the management of hypertension and angina.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[3][4] This poor solubility in aqueous solutions can lead to challenges in formulation development and may result in low bioavailability for oral dosage forms.[3][4]
Q2: In which solvents is this compound hydrochloride soluble?
This compound hydrochloride is freely soluble in organic solvents such as methanol and glacial acetic acid.[3][5] It is sparingly soluble in ethanol and only slightly soluble in water.[3][5]
Q3: How does pH affect the solubility of this compound hydrochloride?
The aqueous solubility of this compound hydrochloride is highly dependent on pH. It is more soluble in acidic conditions and its solubility decreases as the pH increases.[4] In neutral or alkaline solutions, it is prone to precipitation.
Q4: What are the common methods to enhance the aqueous solubility of this compound hydrochloride?
Several methods can be employed to improve the solubility of this compound hydrochloride in aqueous solutions. These include:
-
pH Adjustment: Lowering the pH of the solution significantly increases its solubility.
-
Use of Co-solvents: Employing a water-miscible organic solvent like ethanol or dimethyl sulfoxide (DMSO) can enhance solubility.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can improve its aqueous solubility.
-
Salt Formation: Converting the hydrochloride salt to a different salt form, like a phosphate salt, has been shown to increase solubility.[6]
Troubleshooting Guide
Issue 1: My this compound hydrochloride solution is cloudy or has visible precipitate.
-
Possible Cause 1: pH of the aqueous solution is too high.
-
Possible Cause 2: Insufficient co-solvent.
-
Solution: For many in vitro experiments, a common practice is to first dissolve the compound in a small volume of a water-miscible organic solvent such as DMSO or ethanol to create a stock solution. This stock solution is then added to the aqueous buffer with vigorous stirring.[7] Ensure the final concentration of the organic solvent is sufficient to maintain solubility but does not interfere with your experimental system.
-
-
Possible Cause 3: Precipitation upon dilution.
-
Solution: When diluting a stock solution, precipitation can occur if the final solvent composition does not support the drug's solubility. Ensure the final concentration of any co-solvent is adequate. It is also crucial to add the stock solution to the aqueous buffer slowly while stirring vigorously to facilitate proper mixing and prevent localized supersaturation.
-
Issue 2: The this compound hydrochloride solution is turning yellow.
-
Possible Cause: Light-induced degradation.
-
Solution: this compound hydrochloride is sensitive to light and can degrade upon exposure, which may result in a color change.[5] Always prepare and store solutions in light-resistant containers, such as amber vials, or by wrapping the container in aluminum foil.
-
Issue 3: The concentration of my this compound hydrochloride solution decreases over time.
-
Possible Cause 1: Precipitation out of solution.
-
Solution: As mentioned in Issue 1, ensure the pH and solvent composition are optimal to maintain solubility over the duration of your experiment.
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Solution: Especially at low concentrations, this compound hydrochloride may adsorb to the surface of plastic containers. Consider using glass or low-adsorption plasticware for preparation and storage.
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) | Reference(s) |
| Water | 7.90 | [8] |
| Ethanol | 20.01 | [8] |
| Propylene Glycol | 51.23 | [8] |
| Dimethyl Sulfoxide (DMSO) | ~20 | [7] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.25 | [7] |
| 0.1N HCl | 0.0765 (76.5 µg/mL) | [9] |
| Phosphate Buffer (pH 6.8) | 0.0203 (20.3 µg/mL) | [9] |
Table 2: Enhancement of this compound Hydrochloride Solubility Using Co-solvents (Ethanol:Water)
| Ethanol:Water Ratio (v/v) | Solubility (mg/mL) | Reference(s) |
| 0:100 (Pure Water) | 7.90 | [8] |
| 25:75 | 89.56 | [8] |
| 50:50 | 168.20 | [8] |
| 70:30 | 224.21 | [8] |
| 100:0 (Pure Ethanol) | 20.01 | [8] |
Table 3: Enhancement of this compound Hydrochloride Solubility Using Different Techniques
| Technique | Method/Carrier | Fold Increase in Solubility | Reference(s) |
| Complexation | 5M Acetate Buffer | ~13.7x (from 5 to 68.6 mg/mL) | [6] |
| Complexation | 5M Propionate Buffer | ~54x (from 5 to 270 mg/mL) | [6] |
| Salt Formation | Conversion to Phosphate Salt | ~10x | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Initial Dissolution: Dissolve the powder in a minimal amount of a suitable water-miscible organic solvent (e.g., DMSO or ethanol). Vortex or sonicate briefly if necessary to ensure complete dissolution, creating a concentrated stock solution.
-
Dilution: While vigorously stirring the aqueous buffer, slowly add the stock solution dropwise to achieve the final desired concentration.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, consider adjusting the co-solvent concentration or the pH of the buffer.
Protocol 2: Preparation of this compound Hydrochloride-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required weights of this compound hydrochloride and hydroxypropyl-β-cyclodextrin (HP-β-CD) for the desired molar ratio (e.g., 1:1).
-
Mixing: In a mortar, thoroughly mix the accurately weighed amounts of this compound hydrochloride and HP-β-CD.
-
Kneading: Add a small amount of a water:ethanol (1:1 v/v) mixture to the powder blend to form a paste. Knead the paste for an extended period (e.g., 45-60 minutes) to facilitate complex formation.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sizing: Pulverize the dried complex using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Storage: Store the prepared inclusion complex in a desiccator to protect it from moisture.
Visualizations
Caption: Mechanism of action of this compound on vascular smooth muscle cells.
Caption: Workflow for preparing this compound HCl solution using a co-solvent.
Caption: Troubleshooting logic for this compound HCl solubility issues.
References
- 1. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. benchchem.com [benchchem.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Solubilization of nicardipine hydrochloride via complexation and salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. jddtonline.info [jddtonline.info]
Preventing photodegradation of (+)-Nicardipine in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the photodegradation of (+)-Nicardipine in experimental setups.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound hydrochloride to light?
A1: this compound hydrochloride is highly sensitive to light, particularly ultraviolet (UV) radiation.[1] Exposure to light can induce photodegradation, leading to the formation of several degradation products, with the primary one being its pyridine analogue.[1][2] It is crucial to protect nicardipine solutions from light during all stages of an experiment—preparation, storage, and analysis—to ensure the integrity of the results.[1]
Q2: What are the main degradation pathways for this compound hydrochloride?
A2: The degradation of nicardipine hydrochloride is primarily driven by photolysis (degradation due to light), hydrolysis under alkaline conditions, and oxidation.[1] It is relatively stable under acidic conditions.[1] The main photochemical degradation pathway involves the oxidation of the 1,4-dihydropyridine ring to form the pyridine analogue.[2][3][4] Further reactions can include the reduction of the m-nitro group and demethylation.[3]
Q3: What are the known degradation products of this compound?
A3: Forced degradation studies have identified multiple degradation products. Under photolytic stress, at least four major photoproducts are formed, including the pyridine analogue of nicardipine.[1][3][5] Alkaline hydrolysis yields two major degradation products, while oxidation with hydrogen peroxide produces one major degradant.[1][5]
Q4: What are the optimal storage conditions for this compound solutions to minimize degradation?
A4: To minimize degradation, this compound hydrochloride solutions should be stored in light-protecting containers, such as amber vials or containers wrapped in aluminum foil, and kept in a carton until ready for use.[1][6] For intravenous solutions, stability is highest in glass containers, where it can be stable for up to seven days at room temperature in various common infusion fluids.[7] Stability is reduced in polyvinyl chloride (PVC) containers due to sorption.[1][7][8] Diluted solutions for infusion are typically stable for 24 hours at room temperature.[1][6] For long-term storage of stock solutions (e.g., in DMSO), it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[9]
Q5: Is this compound hydrochloride compatible with all common intravenous solutions?
A5: No. While stable in many common intravenous fluids like 5% Dextrose and 0.9% Sodium Chloride, it is incompatible with alkaline solutions.[6][7][10][11] It should not be mixed with 5% Sodium Bicarbonate Injection or Lactated Ringer's Injection, as these can cause immediate precipitation.[1][6][7][10]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of Degradation Products: The sample has likely degraded due to exposure to light, heat, or incompatible chemicals.[1] | Review the experimental protocol to identify potential sources of degradation. Run a forced degradation study (see protocols below) to identify the retention times of known degradants.[1] |
| Inconsistent or non-reproducible analytical results. | Ongoing Degradation: The sample may be degrading during the analytical run itself.[1] | Minimize the time between sample preparation and analysis. Use an autosampler with temperature control if available. Ensure the analytical method is stability-indicating.[1] |
| Precipitation observed in the solution. | Incompatibility: The drug has been mixed with an incompatible solution, such as Sodium Bicarbonate or Lactated Ringer's.[1][7][10] | Immediately discard the solution. Prepare a new solution using a compatible diluent as specified in the product literature.[1] |
| Color change of the solution. | Photodegradation: Exposure to light, especially UV radiation, can induce photodegradation, which may result in a color change.[10] | Protect solutions from light at all times by using amber-colored containers or by covering the container with a light-blocking material.[10] |
Quantitative Data Summary
Table 1: Stability of Nicardipine HCl in Different Stress Conditions
| Stress Condition | Reagent/Method | Observation | Reference(s) |
| Photolytic | UV Light (254/365 nm) for 210 mins | Significant degradation, formation of 4 photoproducts. | [1] |
| Photolytic | UV lamp (400W) for 3 hours | Formation of four major photoproducts. | [3] |
| Acidic Hydrolysis | 0.1 M HCl | Stable for up to 48 hours. | [12] |
| Alkaline Hydrolysis | 0.1 M NaOH | Unstable, significant degradation. | [3][12] |
| Oxidative | 30% H₂O₂ | One major degradant formed. | [3][5] |
| Thermal | 70°C | Degradation observed. | [12] |
Table 2: Photostability of Nicardipine HCl in the Presence of Cyclodextrins
| Cyclodextrin | Effect on Photostability | Reference(s) |
| alpha-Cyclodextrin (αCD) | Favors photodegradation. | [13] |
| beta-Cyclodextrin (βCD) | Photoprotective effect. | [13] |
| gamma-Cyclodextrin (γCD) | No significant effect. | [13] |
| Hydroxypropyl-alpha-cyclodextrin (HPαCD) | Photoprotective effect. | [13] |
| Hydroxypropyl-beta-cyclodextrin (HPβCD) | No significant effect. | [13] |
| (2-hydroxyethyl)-beta-cyclodextrin (HEβCD) | Photoprotective effect. | [13] |
| Methyl-beta-cyclodextrin (MβCD) | No significant effect. | [13] |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating power of analytical methods.
1. Objective: To assess the photostability of this compound and identify its photodegradation products.
2. Materials and Equipment:
-
This compound hydrochloride
-
Methanol (HPLC grade)
-
Quartz cells or other UV-transparent containers
-
Photochemical chamber with a UV lamp (e.g., 400W UV lamp or a lamp emitting at 254/365 nm)[1][3]
-
Light-protected containers (e.g., amber vials)
-
HPLC system with a UV detector
3. Procedure:
-
Preparation: Prepare a 10 µg/mL solution of nicardipine hydrochloride in methanol.[1]
-
Control Sample: Transfer a portion of the solution to a light-protected container (e.g., amber vial) and keep it at room temperature. This will serve as the time-zero (t=0) control.[1]
-
Exposure: Place the remaining solution in a quartz cell or other UV-transparent container. Expose the solution to UV light in a photochemical chamber.[1][3]
-
Sampling: At predetermined time intervals (e.g., 0, 30, 60, 120, 210 mins), withdraw aliquots of the solution for analysis.[1]
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is used to quantify the concentration of this compound and separate it from its degradation products.
1. Objective: To quantify the concentration of nicardipine hydrochloride and separate it from its degradation products in a solution.
2. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[10][14]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.01 M sodium acetate/acetic acid buffer, pH 4.5 or 100 mM Ammonium Acetate). A common ratio is 70:30 (organic:aqueous).[3][10][15]
-
This compound Hydrochloride Reference Standard
-
Solvents for sample preparation
-
Standard laboratory glassware and filtration apparatus (0.45 µm filter)[10]
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: 100 mM Ammonium Acetate (70:30, v/v)[3][10]
-
Detection Wavelength: 237 nm or 254 nm[10]
-
Injection Volume: 10 µL[10]
-
Column Temperature: Ambient[10]
4. Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the nicardipine hydrochloride reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards.[10]
-
Sample Preparation: Dilute the test solution with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.[10]
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the control and stressed samples into the HPLC system.[1]
-
Data Analysis: Record the chromatograms. Calculate the percentage of remaining nicardipine and the relative peak areas of any degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.[1]
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Workflow for a forced photodegradation study.
Caption: Troubleshooting logic for experimental inconsistencies.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalrph.com [globalrph.com]
- 7. Stability of nicardipine hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ashp.org [publications.ashp.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. Photostability studies on nicardipine-cyclodextrin complexes by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lupinepublishers.com [lupinepublishers.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (+)-Nicardipine Concentration for Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of (+)-Nicardipine in cell viability assays. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data presentation examples to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action in vitro?
This compound hydrochloride is a dihydropyridine calcium channel blocker.[1][2] Its main function is to inhibit the influx of calcium ions through L-type voltage-gated calcium channels in the cell membrane.[1][3][2][4] This action leads to the relaxation of vascular smooth muscle, causing vasodilation.[1][3][4] Notably, nicardipine shows a higher selectivity for vascular smooth muscle compared to cardiac muscle.[1][4][5]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
The optimal concentration of this compound is highly dependent on the cell type and the experimental goals.[6] A broad range of concentrations have been used in published studies, from 0.1 µM to over 100 µM.[6] For initial experiments, a dose-response curve is recommended to determine the ideal concentration for your specific cell line.[1][6] A common starting range to test is between 0.1 µM and 100 µM.[6] For example, in vascular smooth muscle cells, concentrations of 0.1-10 µM have been shown to decrease cell viability.[6][7] In contrast, some chemoresistant prostate cancer cell lines show sensitivity at concentrations as low as 0.5 µM, while their chemosensitive counterparts may require concentrations greater than 30 µM to see an effect.[8]
Q3: How do I determine the optimal concentration and incubation time for my specific cell line?
To determine the optimal conditions, you should perform a dose-response and time-course experiment. This involves treating your cells with a range of this compound concentrations for various durations (e.g., 24, 48, 72 hours).[1] Cell viability can then be measured using an appropriate assay, such as MTT, MTS, or resazurin-based assays.[1][6] The results will allow you to calculate the IC50 value (the concentration that inhibits 50% of the biological response) and select the most effective incubation time for your experimental endpoint.[6]
Q4: What are the key parameters to consider when preparing this compound for an experiment?
-
Solvent: this compound is often dissolved in an anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[1][9]
-
Solvent Toxicity: Ensure the final concentration of the solvent in the cell culture medium is non-toxic, typically below 0.5%, and ideally less than 0.1%.[1][6] Always include a vehicle control (medium with the same final solvent concentration) in your experiments.[1][6]
-
Light Sensitivity: Nicardipine is light-sensitive.[6][9] Stock solutions and treated cell cultures should be protected from light to prevent degradation.[6][9] It is best to prepare fresh dilutions for each experiment.[6]
-
Storage: Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][9] Aqueous solutions of nicardipine are not recommended for storage beyond one day.[9]
Q5: What signaling pathways are affected by this compound that could influence cell viability?
Beyond its primary role as a calcium channel blocker, this compound can influence several signaling pathways. In some cancer cells, it has been shown to affect genes involved in cell cycle control, inducing arrest at both G1-S and G2-M checkpoints and promoting apoptosis.[8] It can also impact pathways related to inflammation, such as MAP kinase and PI3 kinase/Akt signaling in microglial cells.[10] In certain contexts, nicardipine can induce autophagic cell death.[11][12]
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time | Reference |
| ARCaPE-shEPLIN | Chemoresistant Prostate Cancer | 0.5 | 72 h | [8] |
| C4-2B-TaxR | Chemoresistant Prostate Cancer | 2.1 | 72 h | [8] |
| ARCaPE | Chemosensitive Prostate Cancer | 15.0 - >32.0 | 72 h | [8] |
| C4-2 | Chemosensitive Prostate Cancer | >51.2 | 72 h | [8] |
| ARCaPE-shCtrl | Chemosensitive Prostate Cancer | 29.1 | 72 h | [8] |
| BPH1 | Benign Prostatic Epithelial | 79.5 | Not Specified | [8] |
| HMVECs | Human Dermal Microvascular Endothelial Cells | 10-30 µg/mL | Not Specified | [11][12] |
| Vascular Smooth Muscle Cells | Vascular Smooth Muscle | 0.1-10 | 24-48 h | [1][6][7] |
Experimental Protocols
Detailed Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a step-by-step guide for a common cell viability assay.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound hydrochloride
-
Anhydrous DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or a specialized MTT solvent)[1]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[9] Protect from light.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A typical range to test is 0.1, 1, 5, 10, 25, 50, 75, and 100 µM.[6]
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium to the respective wells.[6]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well (final concentration of ~0.5 mg/mL).[1]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][6]
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1][6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[6]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding.[13][14] | Ensure a homogenous cell suspension before and during seeding. Use a calibrated multichannel pipette.[13] |
| Pipetting errors.[14] | Practice consistent pipetting techniques. | |
| Edge effects in the 96-well plate.[13][14] | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or medium instead.[13][14] | |
| No Significant Decrease in Cell Viability | Cell line is resistant to this compound.[6] | Verify the expression of L-type calcium channels in your cell line. Consider using a positive control compound to validate the experimental setup.[6] |
| This compound degradation.[1][6] | Prepare fresh drug dilutions for each experiment and protect all solutions from light.[1][6] | |
| Incorrect concentration range. | Test a higher range of concentrations. | |
| Unexpectedly High Cell Death at Low Concentrations | Cell line is highly sensitive.[6] | Perform a dose-response study starting with very low concentrations (e.g., in the nanomolar range).[6] |
| Solvent (DMSO) toxicity.[1][6][13] | Ensure the final DMSO concentration is non-toxic (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.[6][13] | |
| Cell culture contamination.[13] | Regularly check for microbial contamination (e.g., mycoplasma). |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Cellular action of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Nicardipine is a putative EED inhibitor and has high selectivity and potency against chemoresistant prostate cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anti-Neuroinflammatory Effects of the Calcium Channel Blocker Nicardipine on Microglial Cells: Implications for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of nicardipine hydrochloride-induced cell injury in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting (+)-Nicardipine Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving (+)-Nicardipine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the accuracy and reproducibility of your experimental outcomes.
Frequently Asked questions (FAQs)
Q1: My this compound solution is cloudy or has formed a precipitate. What is the likely cause and how can I prevent this?
A1: Precipitation of this compound hydrochloride is a common issue, primarily due to its limited and pH-dependent solubility in aqueous solutions.[1][2] It is more soluble in acidic conditions and tends to precipitate in neutral or alkaline solutions.[2] Incompatibility with certain intravenous fluids, like Lactated Ringer's and Sodium Bicarbonate solutions, can also lead to precipitation.[2][3]
To prevent precipitation:
-
pH Control: Ensure the solvent system is acidic. The target pH for injections is around 3.5.[2]
-
Proper Dissolution: Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO or ethanol before diluting it into your aqueous experimental medium.[1][4]
-
Thorough Mixing: When diluting the stock solution, ensure rapid and thorough mixing to avoid localized high concentrations that exceed the solubility limit.[1]
-
Avoid Incompatible Solutions: Do not mix this compound with incompatible solutions like Lactated Ringer's or Sodium Bicarbonate.[2][3]
Q2: I'm observing a yellow discoloration in my this compound solution. Does this indicate degradation?
A2: While a slight yellow appearance can be normal for this compound hydrochloride solutions, a noticeable color change may indicate photodegradation.[2] Nicardipine is sensitive to light, particularly UV radiation, which can cause it to degrade into a pyridine analogue.[2]
To prevent photodegradation:
-
Protect from Light: Always store and handle this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1][2]
-
Reduced Light Conditions: If possible, conduct experiments under reduced light conditions.[2]
Q3: I am seeing inconsistent or no observable effects in my cell-based assays. What are the potential reasons?
A3: Inconsistent results in cell-based assays can stem from several factors:
-
Sub-optimal Drug Concentration: The concentration of this compound may be too low to elicit a response or so high that it causes unexpected cytotoxicity.[1] It's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.[1]
-
Inadequate Incubation Time: The incubation period might be too short for the effect to manifest or too long, leading to secondary effects.[1] A time-course experiment is recommended to identify the optimal time point.[1]
-
Drug Degradation: this compound may be unstable under your experimental conditions. Always prepare fresh solutions for each experiment and protect them from light.[1]
-
Inconsistent Cell Culture Practices: Variations in cell passage number and seeding density can significantly impact cellular response to drugs.[1] It is important to use cells within a consistent passage number range and to standardize cell seeding density for all experiments.[1]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration. Ensure the final solvent concentration is minimal (typically <0.1%) and consistent across all groups, including a vehicle control.[1]
Troubleshooting Guides
Issue: High Variability Between Experiments
| Potential Cause | Troubleshooting Action |
| Inconsistent Cell Passage Number | Use cells within a defined and consistent passage number range for all experiments. Cell characteristics can change with repeated passaging.[1] |
| Variable Cell Seeding Density | Standardize the cell seeding density across all experiments. The initial number of cells can influence growth rate and drug sensitivity.[1] |
| Instability of this compound Solution | Prepare fresh drug solutions for each experiment from a stock solution protected from light.[1] Confirm the stability of the drug in your specific experimental media and conditions. |
| Inconsistent Incubation Times | Strictly adhere to the predetermined optimal incubation time for all experimental replicates. |
Issue: Unexpected Cytotoxicity or Low Cell Viability
| Potential Cause | Troubleshooting Action |
| High Drug Concentration | Perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) to identify a non-toxic but effective concentration range.[1] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%).[1] Include a vehicle control in all experiments. |
| Contamination | Regularly test cell cultures for bacterial, fungal, or mycoplasma contamination.[1] |
Quantitative Data Summary
The inhibitory potency of this compound varies across different voltage-gated calcium channel subtypes.
| Channel Subtype | Alternative Name | Nicardipine IC50 |
| CaV1.2 | L-type | 60 nM[5] |
| CaV2.1 | P/Q-type | 7.5 µM[5] |
| CaV3.2 | T-type | ~5 µM[5] |
IC50 values represent the concentration of the drug required to inhibit 50% of the channel's activity and are compiled from electrophysiological studies.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for IC50 Determination
This protocol is used to measure the inhibitory effect of this compound on L-type calcium channels (CaV1.2).[4][5]
Methodology:
-
Cell Preparation: Use cells expressing the target L-type calcium channel subtype (e.g., HEK293 cells transfected with the α1C, β2, and α2δ subunits). Plate cells onto glass coverslips one day before the experiment.[4]
-
Solution Preparation:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH). The use of Cesium (Cs+) helps to block potassium channels, isolating the calcium currents.[4]
-
Drug Solution: Prepare a high-concentration stock solution of this compound hydrochloride (e.g., 10 mM) in DMSO.[4] Serially dilute in the external solution to achieve the desired final concentrations.
-
-
Electrophysiological Recording:
-
Drug Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow 2-5 minutes for equilibration.[4]
-
Record the calcium currents in the presence of the drug using the same voltage protocol.
-
To determine the dose-response relationship, apply increasing concentrations of this compound sequentially.[4]
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current in the presence of the drug to the baseline current.
-
Plot the normalized current as a function of the drug concentration and fit the data with a Hill equation to determine the IC50 value.
-
In Vitro Vasodilation Assay using Isolated Aortic Rings
This protocol assesses the vasodilatory effect of this compound on vascular smooth muscle.[6]
Methodology:
-
Tissue Preparation:
-
Mounting:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
-
Induce a contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability.[6]
-
-
Experiment:
-
Wash out the KCl and allow the tissue to return to baseline.
-
Induce a stable, submaximal contraction with a vasoconstrictor like phenylephrine (e.g., 1 µM).[6]
-
Once a stable plateau is reached, add this compound in a cumulative manner to the organ bath, allowing the response to stabilize between additions.[6]
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and calculate the EC50 value.[6]
-
Visualizations
Caption: Mechanism of action of this compound on L-type calcium channels.
Caption: A logical workflow for troubleshooting inconsistent this compound experiment results.
References
Improving the stability of (+)-Nicardipine stock solutions for long-term storage
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the stability of (+)-Nicardipine hydrochloride stock solutions for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that degrade this compound in solution?
A1: The stability of this compound hydrochloride in solution is primarily affected by three main factors:
-
Light Exposure: Nicardipine is highly photosensitive, particularly to UV radiation.[1][2] Exposure to light leads to photodegradation, with the primary degradation product being its pyridine analogue.[1][3]
-
pH: The drug is most stable in acidic environments (pH 3.0-4.5).[2][4] In neutral or alkaline conditions, it is susceptible to hydrolysis and can precipitate out of solution.[1][2]
-
Adsorption: Nicardipine is known to adsorb to certain plastics, especially polyvinyl chloride (PVC).[2][5] This leads to a gradual decrease in the effective concentration of the solution over time.[6]
Q2: My Nicardipine solution turned yellow. Is it degraded?
A2: Nicardipine hydrochloride solutions are typically clear with a slight yellow appearance.[2] However, a noticeable change in color or an increase in yellow intensity can indicate photodegradation, especially if the solution has been exposed to light.[2] It is crucial to protect all solutions from light to prevent this.[2]
Q3: Why did my Nicardipine solution precipitate after I diluted my DMSO stock into an aqueous buffer?
A3: This is a common issue due to the low aqueous solubility of Nicardipine hydrochloride, which is highly dependent on pH.[2][4] Precipitation often occurs for two reasons:
-
High Final Concentration: The final concentration in the aqueous buffer may have exceeded its solubility limit.[4]
-
Incorrect Buffer pH: If the pH of your aqueous buffer is neutral or alkaline (typically > 5.0), Nicardipine's solubility drops significantly, causing it to precipitate.[4] Immediate precipitation is observed in 5% sodium bicarbonate solutions.[2][6] Incompatibility with certain solutions, like Lactated Ringer's Injection, can also cause precipitation.[2]
Q4: What is the best solvent for preparing a concentrated stock solution of Nicardipine?
A4: Due to its limited aqueous solubility, it is highly recommended to first dissolve Nicardipine hydrochloride in an organic solvent.[4][7] Anhydrous Dimethyl Sulfoxide (DMSO) is an excellent choice, allowing for the preparation of concentrated stock solutions (e.g., ~20 mg/mL).[4][7]
Q5: What are the optimal storage conditions for long-term stability?
A5: For long-term stability, Nicardipine hydrochloride stock solutions should be stored with the following considerations:
-
Solvent: Prepare concentrated stocks in anhydrous DMSO.[4][7]
-
Temperature: Store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months.[7] Aqueous solutions are not recommended for storage longer than 24 hours.[7]
-
Container: Always use glass containers (e.g., borosilicate glass vials) rather than plastic, especially PVC, to prevent adsorption.[2] If using plastic is unavoidable, be aware of potential concentration loss.[5]
-
Light Protection: Store solutions in amber-colored vials or wrap clear vials in aluminum foil and keep them in a carton or dark place until use.[1][2]
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Solution |
| Precipitation in Solution | pH is too high (>5.0): Nicardipine is less soluble in neutral/alkaline conditions.[4] | Ensure the final pH of the aqueous solution is within the optimal range of 3.0-4.5.[4] |
| Incompatible IV Fluid/Excipient: Use of solutions like Lactated Ringer's or Sodium Bicarbonate.[2] | Use compatible diluents such as 5% Dextrose or 0.9% Sodium Chloride.[2] | |
| Final concentration is too high: Exceeding the solubility limit in the aqueous buffer.[4] | Lower the final working concentration of Nicardipine.[4] | |
| Gradual Decrease in Concentration Over Time | Adsorption to Container: Storing the solution in PVC bags or other plastic containers.[5][6] | Switch to glass containers for preparation and storage.[2] If PVC must be used, account for potential concentration loss in your experimental design.[2] |
| Appearance of Unexpected Peaks in HPLC Chromatogram | Degradation: The sample has likely degraded due to exposure to light, heat, or incompatible pH.[1] | Review the preparation and storage protocol to identify and eliminate sources of degradation. Protect the solution from light at all times.[2] Run a forced degradation study (see Protocol 2) to identify the retention times of known degradants.[1] |
| Inconsistent or Non-Reproducible Analytical Results | Ongoing Degradation: The sample may be degrading during the analytical run itself. | Minimize the time between sample preparation and analysis. Use a temperature-controlled autosampler if available.[1] |
Data Presentation: Stability & Solubility Data
Table 1: Solubility of Nicardipine Hydrochloride in Various Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[4][7] |
| Ethanol | ~1 mg/mL[4] |
| Water | Slightly soluble[4] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[4] |
Table 2: Effect of pH on Aqueous Solubility at 25°C
| pH of Aqueous Vehicle | Solubility |
| 4.06 | 5.16 mg/mL[4] |
| 4.24 | 2.35 mg/mL[4] |
| 4.68 | 0.85 mg/mL[4] |
| 5.05 | 0.36 mg/mL[4] |
| 6.21 | 0.025 mg/mL[4] |
Table 3: Stability of Nicardipine HCl (0.05 and 0.5 mg/mL) in IV Solutions at Room Temperature
| IV Solution | Container | Stability / Observations |
| 5% Dextrose, 0.9% NaCl, and others | Glass | Stable for up to 7 days.[5][8] |
| 5% Dextrose, 0.9% NaCl, and others | PVC | Slow, constant decline in concentration, sometimes below 85% within 24 hours.[5][6] |
| 5% Sodium Bicarbonate | Glass / PVC | Immediate precipitation.[2][5][6] |
| Lactated Ringer's Injection | Glass | Increased optical density over time.[5][6] |
| Lactated Ringer's Injection | PVC | Immediate and rapid loss of concentration.[5][6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound HCl Stock Solution
This protocol describes the recommended method for preparing a stable, concentrated stock solution.
-
Objective: To prepare a 10 mM (~5.16 mg/mL) stock solution of Nicardipine hydrochloride in DMSO.
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or clear glass vials with aluminum foil
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
In a sterile, light-protected glass vial, weigh the desired amount of Nicardipine hydrochloride powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).[7]
-
Vortex or sonicate the mixture until the powder is completely dissolved. The solution should be clear.[4]
-
Aliquot the stock solution into smaller, single-use volumes in light-protected glass vials to avoid repeated freeze-thaw cycles.[7]
-
Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage.[7]
-
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a forced degradation study to identify potential degradation products under various stress conditions.[2][9]
-
Objective: To intentionally degrade Nicardipine HCl to understand its stability profile and identify degradation products via HPLC.
-
Materials:
-
Nicardipine HCl solution (prepared in a suitable solvent like methanol or acetonitrile-water mixture)
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 30%)
-
UV lamp (for photolytic stress)
-
Oven or water bath (for thermal stress)
-
Stability-indicating HPLC system
-
-
Procedure:
-
Prepare several identical solutions of Nicardipine HCl. Keep one as a control, protected from light and stored at an appropriate temperature.[1]
-
Acid Hydrolysis: Add hydrochloric acid to one solution and heat if necessary.[2]
-
Base Hydrolysis: Add sodium hydroxide to a second solution.[2] Basic hydrolysis may yield two major degradation products.[10][11]
-
Oxidative Degradation: Add hydrogen peroxide to a third solution. This may produce one major degradant.[1][10]
-
Photolytic Degradation: Expose a fourth solution to a UV lamp or direct daylight.[2] This can form multiple photoproducts, primarily the pyridine analogue.[1][3]
-
Thermal Degradation: Heat a fifth solution in an oven or water bath.[2]
-
At specified time points, withdraw samples from each condition, neutralize if necessary, and analyze using a stability-indicating HPLC method (see Protocol 3).[2]
-
Protocol 3: Stability-Indicating HPLC Method
This protocol is a composite based on several published methods for the analysis of Nicardipine HCl and its degradation products.[2][9][12][13]
-
Objective: To quantify the concentration of Nicardipine HCl and separate it from its degradation products.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
-
-
Chromatographic Conditions (Example):
-
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of Nicardipine HCl reference standard in the mobile phase.
-
Sample Preparation: Dilute the test solutions (from stability studies) with the mobile phase to a concentration within the calibration range. Filter samples through a 0.45 µm filter.
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared samples.[2]
-
Data Analysis: Identify and quantify the Nicardipine peak based on its retention time. The presence of other peaks indicates degradation products. Calculate the percentage of the initial Nicardipine concentration remaining to determine stability.[2]
-
Visualizations
Caption: Workflow for preparing a stable Nicardipine HCl stock solution.
Caption: Experimental workflow for stability testing via forced degradation.
Caption: Simplified primary degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of nicardipine hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Stability of nicardipine hydrochloride in intravenous solutions. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lupinepublishers.com [lupinepublishers.com]
Identifying and mitigating off-target effects of (+)-Nicardipine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Nicardipine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a dihydropyridine calcium channel blocker. Its primary therapeutic effect is the inhibition of L-type calcium channels in vascular smooth muscle cells. This blockage of calcium influx leads to vasodilation and a reduction in blood pressure.[1][2]
Q2: What are the known off-target effects of Nicardipine?
A2: Beyond its intended calcium channel blocking activity, Nicardipine has been observed to exert several off-target effects. These include activities in cancer cells, neuroprotective effects, anti-platelet aggregation, and modulation of drug transporters and steroidogenesis.[1][3]
Q3: How can I differentiate between on-target and off-target effects in my cellular assays?
A3: Distinguishing between on- and off-target effects is crucial for accurate data interpretation. A multi-faceted approach is recommended:
-
Dose-Response Analysis: On-target effects should be apparent at concentrations consistent with the known potency of this compound for L-type calcium channels. Off-target effects may only appear at higher concentrations.
-
Use of Control Compounds: Include a structurally distinct calcium channel blocker to see if the observed phenotype is specific to this compound's chemical structure.
-
Genetic Knockdown/Knockout: Utilize techniques like CRISPR-Cas9 or siRNA to eliminate the intended target (L-type calcium channels). If the experimental effect persists in the absence of the target, it is likely an off-target effect.[4]
-
Rescue Experiments: Re-introduce the target gene in a form that is resistant to knockdown. If the phenotype is reversed, it provides strong evidence for on-target activity.
Q4: What are some general strategies to mitigate off-target effects?
A4: Several strategies can be employed to minimize off-target effects in your experiments:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.[4]
-
Rational Drug Design: Utilize computational and structural biology tools to design drug variants with higher target specificity.[5]
-
High-Throughput Screening: Screen compound libraries to identify molecules with the highest affinity and selectivity for the target of interest.[5]
Troubleshooting Guides
Issue: Unexpected Cytotoxicity in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| High Drug Concentration | Perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) to determine the optimal non-toxic concentration. |
| Solvent Toxicity (e.g., DMSO) | Ensure the final solvent concentration is minimal (typically <0.1%) and consistent across all treatment groups, including a vehicle control. |
| Off-Target Effects | Lower the concentration of this compound. Test the compound in a panel of cell lines with varying expression levels of potential off-target proteins. |
| Inconsistent Cell Health | Ensure consistent cell passage number and viability (>95%) before starting the experiment. Use a cell counter for accurate seeding. |
Issue: High Background in Radioligand Binding Assays
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Radioligand | Coat filters with bovine serum albumin (BSA) to reduce non-specific binding. Include BSA, salts, or detergents in the wash or binding buffer. |
| Insufficient Washing | Optimize the number and duration of wash steps to remove unbound radioligand effectively. |
| Low Specific Activity of Radioligand | Use a radioligand with a higher specific activity (> 20 Ci/mmol for tritiated ligands) to improve the signal-to-noise ratio.[6] |
| Incorrect Competitor Ligand | Use a high concentration of an unlabeled specific ligand to determine non-specific binding accurately.[7] |
Quantitative Data Summary
The following tables summarize the inhibitory activities of Nicardipine against various on- and off-targets. Note that much of the available data is for the racemic mixture of Nicardipine.
Table 1: On-Target and Off-Target Binding Affinities (IC50/Ki in µM)
| Target | Compound | IC50/Ki (µM) | Tissue/Cell Line | Reference |
| On-Target | ||||
| Ca(v)1.2 | Nicardipine | 0.06 | N/A | [8] |
| Off-Target | ||||
| EED (putative) | Nicardipine | - | Chemoresistant Prostate Cancer Cells | [9][10][11][12] |
| α1-Adrenergic Receptor | Nicardipine | - | Rat Brain | [7] |
| hERG Channel | Nicardipine | - | HEK-293 cells | [7] |
| CYP2C9 | Nicardipine | 1.6 | Human Liver Microsomes | [7] |
| CYP2D6 | Nicardipine | 1.9 | Human Liver Microsomes | [7] |
| CYP3A4 | Nicardipine | 5.2 | Human Liver Microsomes | [7] |
| OATP1B1 | Nicardipine | 0.98 - 3.55 | OATP1B1-expressing cells | [13] |
| OATP1B3 | Nicardipine | 1.63 | OATP1B3-expressing cells | [13] |
Table 2: Potency of Nicardipine in Prostate Cancer Cell Lines
| Cell Line | Type | Chemosensitivity | Nicardipine IC50 (µM) | Reference |
| C4-2B | Prostate Cancer | Sensitive | > 51.2 | [1][3] |
| C4-2B-TaxR | Prostate Cancer | Docetaxel-Resistant | 2.1 | [1][3] |
| PC-3 | Prostate Cancer | Sensitive | > 32.0 | [1][3] |
| DU145 | Prostate Cancer | Sensitive | 15.0 | [1][3] |
| LNCaP | Prostate Cancer | Sensitive | > 32.0 | [1][3] |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on cell migration.
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Scratching: Create a "wound" by scratching the monolayer with a sterile p200 pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the wound at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.[1]
Protocol 2: Colony Formation Assay
Objective: To determine the effect of this compound on the long-term proliferative capacity of single cells.
Methodology:
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well in a 6-well plate).
-
Treatment: Treat the cells with various concentrations of this compound. Refresh the medium and treatment every 2-3 days.
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Fixation and Staining: Gently wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Counting: Count the number of colonies manually or using an automated colony counter.[1][14]
Protocol 3: Whole Blood Platelet Aggregation Assay
Objective: To evaluate the anti-platelet aggregation effects of this compound.
Methodology:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
Preparation: Allow the blood to equilibrate to room temperature.
-
Treatment: Add this compound or a vehicle control to the blood samples and incubate.
-
Agonist Addition: Add a platelet agonist (e.g., collagen, arachidonic acid, or ADP) to initiate aggregation.
-
Measurement: Measure platelet aggregation using a whole blood aggregometer, which detects the change in electrical impedance as platelets aggregate.[15][16]
Visualizations
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ziprecruiter.com [ziprecruiter.com]
- 5. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nicardipine is a putative EED inhibitor and has high selectivity and potency against chemoresistant prostate cancer in preclinical models [cancer.fr]
- 10. Nicardipine is a putative EED inhibitor and has high selectivity and potency against chemoresistant prostate cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nicardipine is a putative EED inhibitor and has high selectivity and potency against chemoresistant prostate cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential Preincubation Effects of Nicardipine on OATP1B1- and OATP1B3-Mediated Transport in the Presence and Absence of Protein: Implications in Assessing OATP1B1- and OATP1B3-Mediated Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ossila.com [ossila.com]
- 15. plateletservices.com [plateletservices.com]
- 16. Whole Blood Platelet Aggregation and Release Reaction Testing in Uremic Patients - PMC [pmc.ncbi.nlm.nih.gov]
Forced degradation studies to ensure stability-indicating HPLC methods for nicardipine
This technical support center provides guidance for researchers, scientists, and drug development professionals on performing forced degradation studies and implementing stability-indicating HPLC methods for nicardipine.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is nicardipine most likely to degrade?
Nicardipine is susceptible to degradation under alkaline, oxidative, and photolytic conditions.[1][2][3] It is relatively stable under acidic and thermal stress.[1][2]
Q2: What are the primary degradation products of nicardipine?
Forced degradation studies have identified several degradation products. The main ones include:
-
Alkaline hydrolysis: Leads to the formation of two major degradation products.[1][4][5]
-
Oxidation: Results in one major degradation product.[1][4][5]
-
Photodegradation: Can produce at least four major photoproducts, with the most prominent being the pyridine analogue of nicardipine.[1][3]
Q3: What is a suitable starting point for developing a stability-indicating HPLC method for nicardipine?
A common starting point is a reversed-phase HPLC method using a C18 column.[2][4][6] The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate or ammonium acetate) and an organic solvent such as acetonitrile or methanol.[6][7] UV detection is commonly performed at wavelengths of 237 nm, 250 nm, or 353 nm.[7][8]
Q4: How can I ensure my HPLC method is "stability-indicating"?
A method is considered stability-indicating if it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate this, you must perform forced degradation studies and demonstrate that the peaks for nicardipine and its degradation products are well-resolved from each other.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the chromatogram. | The sample may have degraded due to exposure to light, heat, or incompatible chemicals.[1] | - Review the sample preparation and storage procedures to protect from light and heat.[1] - Run a forced degradation study to identify the retention times of known degradants.[1] |
| Poor peak shape for nicardipine or its degradants. | - Inappropriate mobile phase pH. - Column degradation. - Co-elution of peaks. | - Adjust the mobile phase pH. A pH of 3.5 has been shown to be effective.[6] - Use a new or different C18 column. - Modify the mobile phase composition or gradient to improve resolution. |
| Inconsistent or non-reproducible results. | The sample may be degrading during the analytical run. | - Minimize the time between sample preparation and injection. - Use a temperature-controlled autosampler if available.[1] |
| Loss of nicardipine concentration in solution over time. | Adsorption to container surfaces, especially PVC. | Store nicardipine solutions in glass containers to improve stability.[1] |
Quantitative Data from Forced Degradation Studies
The following table summarizes the percentage of nicardipine degradation observed under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 48 hours | Not specified | Stable |
| Alkaline Hydrolysis | 0.1 M NaOH | Not specified | Not specified | Significant Degradation |
| Oxidative Degradation | 30% H₂O₂ | Not specified | Not specified | Significant Degradation |
| Thermal Degradation | Heat | Not specified | 70°C | Not specified |
| Photolytic Degradation | UV Light | 3 hours | Not specified | Significant Degradation |
Note: "Significant Degradation" indicates that the studies reported substantial degradation but did not always provide a precise percentage.
Experimental Protocols
Protocol 1: Forced Degradation of Nicardipine
This protocol outlines the general procedure for subjecting nicardipine to various stress conditions.
Materials:
-
Nicardipine bulk drug
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Milli-Q water
-
Methanol or Acetonitrile (HPLC grade)
-
Amber vials or light-protected containers
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of nicardipine in 0.1 M HCl and keep it for a specified duration (e.g., 48 hours) at room temperature or elevated temperature.[2][3]
-
Alkaline Hydrolysis: Dissolve nicardipine in 0.1 M NaOH and keep for a specified duration at room temperature or elevated temperature.[2][3] Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve nicardipine in a solution containing 30% H₂O₂ and keep for a specified duration at room temperature.[2][3]
-
Thermal Degradation: Place solid nicardipine or a solution of nicardipine in an oven at a specified temperature (e.g., 70°C) for a defined period.[2][3]
-
Photolytic Degradation: Expose a solution of nicardipine to UV light (e.g., using a 400 W UV lamp in a photochemical chamber) for a specified duration.[3] Ensure a control sample is kept in the dark.
-
Sample Preparation for HPLC: After the specified stress period, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a typical set of HPLC conditions for the analysis of nicardipine and its degradation products.
Chromatographic Conditions:
-
Column: Waters Symmetry Shield C18 (250 x 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase: A mixture of a buffer and an organic solvent. Examples include:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 237 nm.[2]
-
Column Temperature: Ambient.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of nicardipine to determine its retention time.
-
Inject the stressed samples and record the chromatograms.
-
Analyze the chromatograms to determine the retention times of the degradation products and calculate the percentage of degradation.
Visualizations
Caption: Workflow for forced degradation studies of nicardipine.
Caption: Major degradation pathways of nicardipine.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] FORCED DEGRADATION STUDY TO DEVELOP & VALIDATE STABILITY INDICATING RPLC METHOD FOR QUANTIFICATION OF NICARDIPINE HCL IN BULK AND TABLET FORMULATION | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. lupinepublishers.com [lupinepublishers.com]
Validation & Comparative
A Comparative Analysis of (+)-Nicardipine and (-)-Nicardipine Potency: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pharmacological potency of the enantiomers of Nicardipine, (+)-Nicardipine and (-)-Nicardipine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the stereoselective activity of this widely used calcium channel blocker.
Nicardipine, a dihydropyridine calcium channel blocker, is a racemic mixture of two enantiomers. While chemically similar, these stereoisomers exhibit significant differences in their biological activity, primarily in their potency to block L-type calcium channels. This guide will delve into the quantitative differences in their effects, provide detailed experimental protocols for assessing this potency, and illustrate the underlying signaling pathways.
Data Presentation: Potency of Nicardipine Enantiomers
The relative potency of this compound and (-)-Nicardipine has been evaluated in various experimental models. The data consistently demonstrates that (-)-Nicardipine is the more potent enantiomer in blocking L-type calcium channels.
| Parameter | This compound (S-Nicardipine) | (-)-Nicardipine (R-Nicardipine) | Racemic Nicardipine | Reference |
| ED50 (µM) (Inhibition of currents in rat pars intermedia cells) | 3.8 ± 1.2 | 0.7 ± 0.1 | 2.2 ± 0.6 | [1] |
| pD2' (Inhibition of vasoconstriction in isolated rabbit thoracic artery) | Not significantly different from racemic Nicardipine | Significantly higher than this compound and racemic Nicardipine (P<0.01) | - | [2] |
Note: A lower ED50 value indicates higher potency. The pD2' is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal possible effect; a higher pD2' value indicates higher potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the potency of Nicardipine enantiomers.
Isolated Rabbit Thoracic Artery Vasoconstriction Assay
This ex vivo method assesses the ability of the Nicardipine enantiomers to inhibit vasoconstriction induced by agents like norepinephrine (NE), potassium chloride (KCl), or calcium chloride (CaCl2).
Materials:
-
Male New Zealand white rabbits
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.7)
-
Vasoconstricting agents (e.g., Norepinephrine, KCl)
-
This compound and (-)-Nicardipine solutions of varying concentrations
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize a rabbit and carefully dissect the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Clean the aorta of adherent connective and adipose tissues and cut it into rings of approximately 3-5 mm in length.[2]
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2g, replacing the buffer every 15 minutes.
-
Induce a stable contraction with a vasoconstricting agent (e.g., 10⁻⁶ M Norepinephrine or 60 mM KCl).
-
Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of either this compound or (-)-Nicardipine to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct concentration-response curves and calculate the pD2' values for each enantiomer.[2]
Whole-Cell Patch Clamp Assay on Vascular Smooth Muscle Cells
This electrophysiological technique directly measures the inhibitory effect of Nicardipine enantiomers on L-type calcium channel currents in isolated vascular smooth muscle cells.
Materials:
-
Isolated vascular smooth muscle cells
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for micropipettes
-
External solution (in mM: 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with TEA-OH)
-
Internal (pipette) solution (in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.25 Na-GTP; pH adjusted to 7.2 with CsOH)
-
This compound and (-)-Nicardipine solutions
Procedure:
-
Prepare isolated vascular smooth muscle cells and place them in a recording chamber on the stage of an inverted microscope.
-
Fabricate micropipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill the micropipette with the internal solution and mount it on the micromanipulator.
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Record baseline calcium currents.
-
Perfuse the cell with the external solution containing known concentrations of either this compound or (-)-Nicardipine.
-
Record the inhibited calcium currents at each concentration.
-
Wash out the drug to ensure reversibility.
-
Analyze the data to determine the concentration-dependent block of the calcium current and calculate the ED50 for each enantiomer.[1]
Mandatory Visualizations
Signaling Pathway of Nicardipine Action
Caption: Signaling pathway of Nicardipine's inhibitory action on L-type calcium channels.
Experimental Workflow for Isolated Artery Assay
Caption: Experimental workflow for the isolated rabbit thoracic artery vasoconstriction assay.
References
In Vitro Comparison of (+)-Nicardipine and Nifedipine on Vascular Tissue: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive in vitro comparison of two prominent dihydropyridine calcium channel blockers, (+)-Nicardipine and nifedipine, with a focus on their effects on vascular tissue. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.
Executive Summary
This compound and nifedipine are both potent vasodilators that exert their effects by blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to smooth muscle relaxation and subsequent vasodilation. While both drugs share a common mechanism of action, in vitro studies suggest that this compound exhibits a greater selectivity for vascular smooth muscle over cardiac muscle and may be a more potent vasodilator in certain vascular beds. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Comparative Vasorelaxant Potency
| Drug | Vascular Tissue | Agonist | Potency (IC50/pIC50) | Reference |
| Nifedipine | Rat Isolated Septal Coronary Artery | KCl (120 mM) | pIC50: 8.27 ± 0.07 (tonic phase) | [1] |
| Rabbit Aorta | Potassium | IC50: 3 x 10⁻⁹ M | [2] | |
| This compound | Canine Isolated Coronary Artery | Potassium | More effective than nifedipine | [3] |
| Rabbit Myocardium | - | High vascular smooth muscle potency suggested | [4] |
Note: pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition. A higher pIC50 value indicates greater potency.
Mechanism of Action: L-Type Calcium Channel Blockade
Both this compound and nifedipine are dihydropyridine derivatives that selectively bind to the α1 subunit of L-type voltage-gated calcium channels in the plasma membrane of vascular smooth muscle cells. This binding reduces the influx of extracellular calcium into the cell, thereby inhibiting the calcium-dependent signaling cascade that leads to muscle contraction. The result is a relaxation of the vascular smooth muscle, leading to vasodilation. Some evidence suggests that nicardipine's greater vascular selectivity may be attributed to differences in its interaction with the calcium channel in vascular versus cardiac tissue.[3]
References
- 1. In vitro effects of nifedipine, nisoldipine, and lacidipine on rat isolated coronary small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verapamil, diltiazem and nifedipine block the depolarization-induced potentiation of norepinephrine contractions in rabbit aorta and porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular pharmacology of nicardipine in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specific Binding of (+)-Nicardipine to L-type Calcium Channels: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of (+)-nicardipine's binding to L-type calcium channels, offering researchers, scientists, and drug development professionals a detailed analysis of its specificity and performance against other calcium channel blockers. The data presented herein is compiled from robust experimental studies to support the evaluation and selection of appropriate tools for cardiovascular and neurological research.
Executive Summary
Nicardipine, a dihydropyridine calcium channel blocker, is a potent antagonist of L-type calcium channels, specifically the CaV1.2 subtype, which is crucial in regulating cardiovascular function. Experimental data confirms the high-affinity binding of nicardipine to these channels. This guide delves into the stereoselectivity of nicardipine, comparing the binding and functional effects of its enantiomers, and benchmarks its performance against other widely used L-type calcium channel blockers such as nifedipine, amlodipine, verapamil, and diltiazem. The evidence underscores the superior potency of the (-)-enantiomer of nicardipine and provides a clear perspective on its selectivity compared to other voltage-gated calcium channels.
Comparative Analysis of Binding Affinity and Potency
The specific binding of nicardipine to L-type calcium channels has been validated through various experimental approaches, including radioligand binding assays and electrophysiological studies. These studies have determined the inhibitory concentration (IC50) and binding affinity (Ki) of nicardipine and its enantiomers.
Table 1: Potency of Nicardipine and its Enantiomers on L-type Calcium Channels
| Compound | Assay Type | Preparation | Potency (IC50/ED50) | Reference |
| Racemic Nicardipine | Electrophysiology | Rat Pars Intermedia Cells | 2.2 ± 0.6 µM | [1] |
| Electrophysiology | Frog Atrial Fibers | 1 µM | ||
| Whole-Cell Patch Clamp | HEK293 cells expressing CaV1.2 | 60 nM | [2][3] | |
| This compound | Electrophysiology | Rat Pars Intermedia Cells | 3.8 ± 1.2 µM | [1] |
| (-)-Nicardipine | Electrophysiology | Rat Pars Intermedia Cells | 0.7 ± 0.1 µM | [1] |
| S-(+)-Nicardipine | Vasoconstriction Assay | Isolated Rabbit Thoracic Artery | Less effective | [4] |
| R-(-)-Nicardipine | Vasoconstriction Assay | Isolated Rabbit Thoracic Artery | Significantly more effective | [4] |
Table 2: Comparative Potency of L-type Calcium Channel Blockers on CaV1.2
| Compound | Class | Potency (IC50) | Reference |
| Racemic Nicardipine | Dihydropyridine | 60 nM | [2][3] |
| Nifedipine | Dihydropyridine | 0.2 µM | |
| Amlodipine | Dihydropyridine | 57 nM | [2][3] |
| Verapamil | Phenylalkylamine | 250 nM - 15.5 µM | [3] |
Table 3: Selectivity of Racemic Nicardipine for Different Voltage-Gated Calcium Channel Subtypes
| Channel Subtype | Alternative Name | Nicardipine IC50 | Reference |
| CaV1.2 | L-type | 60 nM | [3] |
| CaV2.1 | P/Q-type | 7.5 µM | [3] |
| CaV3.2 | T-type | ~5 µM | [3] |
The data clearly indicates that nicardipine is a potent blocker of L-type calcium channels, with selectivity for the CaV1.2 subtype over other voltage-gated calcium channels.[3] Furthermore, there is a pronounced stereoselectivity in its action, with the (-)-enantiomer demonstrating significantly higher potency than the (+)-enantiomer in functional assays.[1][4] When compared to other dihydropyridine blockers, racemic nicardipine shows comparable potency to amlodipine, while nifedipine is reported to be more potent in blocking cardiac calcium channels.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to determine the binding and functional effects of nicardipine.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to a specific receptor or ion channel by measuring the displacement of a radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific calcium channel subtype.
-
Materials:
-
Cell membranes from tissues or cells expressing the target calcium channel (e.g., HEK293 cells expressing CaV1.2).
-
Radioligand specific for the L-type calcium channel (e.g., [3H]-nitrendipine).
-
Test compound (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and filtration manifold.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the measurement of ion channel currents in living cells, providing insights into the functional effects of a compound on channel activity.
-
Objective: To determine the inhibitory effect (IC50) of a test compound on L-type calcium channel currents.
-
Materials:
-
HEK293 cells stably expressing the target L-type calcium channel subtype (e.g., CaV1.2).
-
External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, pH 7.2.
-
Patch pipettes (2-4 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
-
Procedure:
-
Culture cells on glass coverslips and place in a recording chamber.
-
Form a high-resistance (GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).
-
Record baseline currents.
-
Perfuse the cell with increasing concentrations of the test compound.
-
Record currents at each concentration and normalize to the baseline to determine the concentration-response curve and IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. The difference between nicardipine and its enantiomers on inhibiting vasoconstriction of isolated rabbit thoracic artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of high affinity dihydropyridine binding in L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Efficacy of (+)-Nicardipine and Other Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of (+)-Nicardipine with other prominent dihydropyridine calcium channel blockers. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of the nuanced differences within this important class of antihypertensive agents.
Introduction to Dihydropyridine Calcium Channel Blockers
Dihydropyridines are a class of L-type calcium channel blockers renowned for their potent vasodilatory effects, making them a cornerstone in the management of hypertension and angina.[1][2] Their primary mechanism of action involves binding to the α1 subunit of the L-type calcium channels, predominantly in vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium, leading to smooth muscle relaxation, vasodilation, and a subsequent reduction in systemic vascular resistance and arterial blood pressure.[3][4][5] Nicardipine, a second-generation dihydropyridine, is of particular interest due to its significant coronary and cerebral vasodilator properties.[6][7] Like many dihydropyridines, nicardipine is a chiral compound, with its therapeutic activity primarily attributed to the (-)-enantiomer, although the (+)-enantiomer also contributes to its overall pharmacological profile.
Comparative Analysis of Therapeutic Efficacy
The therapeutic efficacy of dihydropyridines can be evaluated based on several key parameters, including their in vitro vasodilation potency, in vivo antihypertensive effects, and their influence on cardiac parameters such as heart rate. This section presents a comparative summary of these metrics for this compound and other commonly used dihydropyridines.
In Vitro Vasodilation Potency
The intrinsic ability of a dihydropyridine to induce vasodilation is a critical determinant of its antihypertensive efficacy. This is often quantified by determining the half-maximal inhibitory concentration (IC50) required to relax pre-contracted arterial preparations, such as isolated rat or rabbit aortic rings. A lower IC50 value indicates greater potency.
It is important to note that nicardipine is a chiral molecule, and its enantiomers exhibit different potencies. The R-(-)-nicardipine enantiomer has been shown to be significantly more effective in inhibiting vasoconstriction than the S-(+)-nicardipine enantiomer.[8] In studies on rat pars intermedia cells, the (-)-enantiomer of nicardipine had an ED50 of 0.7 ± 0.1 microM for inhibiting outward currents, while the (+)-enantiomer was less potent with an ED50 of 3.8 ± 1.2 microM.[4]
| Drug | IC50 (M) on KCl-induced Contraction | Tissue Source | Reference |
| Amlodipine | 7.5 x 10-9 | Rat Aorta | [9] |
| Felodipine | 3.4 x 10-9 (Log IC50 = -8.47) | Human Forearm Arteries | [10] |
| Nifedipine | 3.5 x 10-8 (Log IC50 = -7.46) | Human Forearm Arteries | [10] |
Note: Direct comparative studies of this compound's IC50 against a full panel of other dihydropyridines under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
In Vivo Antihypertensive Efficacy
The ultimate therapeutic utility of a dihydropyridine is determined by its ability to lower blood pressure in vivo. The spontaneously hypertensive rat (SHR) is a widely used animal model for these assessments.
| Drug | Dose | Maximal Decrease in Systolic Blood Pressure (mmHg) | Animal Model | Reference |
| Nicardipine | 1 mg/kg (oral) | Normalized SBP | Spontaneously Hypertensive Rats (SHR) | [11] |
| Nifedipine | Not specified | Similar to Nicardipine | Spontaneously Hypertensive Rats (SHR) | [12] |
| Isradipine | 42 mg/kg/day (oral) | Lowered Mean Blood Pressure to 149 mmHg | Spontaneously Hypertensive Rats (SHR) | [11] |
Note: The doses and experimental conditions in these studies may vary, affecting direct comparability.
Effects on Heart Rate
A common side effect of potent vasodilation is reflex tachycardia, an increase in heart rate mediated by the baroreceptor reflex. The extent of this effect can vary among different dihydropyridines.
| Drug | Effect on Heart Rate in Hypertensive Models | Animal Model | Reference |
| Nicardipine | Induced reflex tachycardia | Spontaneously Hypertensive Rats (SHR) | [12] |
| Nifedipine | No increase in heart rate in aged SHR | Spontaneously Hypertensive Rats (SHR) | [12] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies underlying the comparative data, the following diagrams illustrate the signaling pathway of dihydropyridine action and typical experimental workflows.
Caption: Signaling pathway of dihydropyridine calcium channel blockers.
Caption: General experimental workflows for assessing dihydropyridine efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols typically employed in the comparative studies cited.
In Vitro Vasodilation Assay (Isolated Aortic Ring)
This assay is a standard method for determining the direct vasodilatory effect of a compound on vascular smooth muscle.
-
Tissue Preparation: The thoracic aorta is excised from a euthanized rat or rabbit. It is then cleaned of adherent connective tissue and cut into rings of approximately 2-4 mm in width.[13][14]
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension for a specified period. Subsequently, a stable contraction is induced using a vasoconstrictor agent, commonly a high concentration of potassium chloride (KCl) to depolarize the cell membrane and open voltage-gated calcium channels.[15]
-
Drug Administration: Once a stable contraction plateau is reached, the dihydropyridine is added to the organ bath in a cumulative concentration-dependent manner.
-
Data Acquisition and Analysis: The relaxation of the aortic ring is recorded as a decrease in isometric tension. The percentage of relaxation is calculated relative to the pre-contracted tension. A concentration-response curve is then plotted to determine the IC50 value.
In Vivo Antihypertensive Assay (Spontaneously Hypertensive Rat Model)
This model is instrumental in evaluating the antihypertensive effects of a drug in a living organism with genetic hypertension.
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are used as a model of essential hypertension. Age-matched normotensive Wistar-Kyoto (WKY) rats often serve as controls.[11]
-
Blood Pressure Measurement: Blood pressure can be measured non-invasively using the tail-cuff method or invasively via a catheter implanted in an artery (e.g., carotid or femoral artery) for continuous monitoring.[16][17][18]
-
Drug Administration: The dihydropyridine is typically administered orally via gavage. The drug is dissolved or suspended in a suitable vehicle.
-
Experimental Procedure: After measuring baseline blood pressure, the drug is administered. Blood pressure and heart rate are then monitored at various time points post-administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: The changes in blood pressure and heart rate from baseline are calculated and compared between different treatment groups and a vehicle control group.
Whole-Cell Patch-Clamp Technique
This electrophysiological technique is used to study the effect of dihydropyridines on the L-type calcium channels at the cellular level.
-
Cell Preparation: Myocytes are enzymatically isolated from cardiac or vascular tissue.
-
Recording: A glass micropipette with a very small tip opening is used to make a tight seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the whole cell.
-
Voltage Clamp: The membrane potential is controlled (clamped) at a specific holding potential. Depolarizing voltage steps are then applied to activate the L-type calcium channels, and the resulting inward calcium current is measured.
-
Drug Application: The dihydropyridine is applied to the cell via the bathing solution. The effect of the drug on the calcium current is measured by comparing the current amplitude before and after drug application.[4][8]
-
Data Analysis: Concentration-response curves are generated to determine the potency of the drug in blocking the L-type calcium channels, often expressed as an IC50 or ED50 value.[4]
Conclusion
The therapeutic efficacy of this compound and other dihydropyridines is a multifactorial characteristic influenced by their intrinsic vasodilatory potency, pharmacokinetic profiles, and their effects on cardiac function. While racemic nicardipine and its more active (-)-enantiomer demonstrate potent antihypertensive effects, direct head-to-head comparisons with a full spectrum of other dihydropyridines under standardized experimental conditions are necessary for a definitive ranking of potency. The choice of a specific dihydropyridine for therapeutic development or clinical application will depend on a careful consideration of its unique pharmacological profile, including its potency, duration of action, and potential for inducing reflex tachycardia. The experimental protocols detailed in this guide provide a framework for conducting such comparative evaluations.
References
- 1. Calcicludine Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lymphocyte calcium signaling involves dihydropyridine-sensitive L-type calcium channels: facts and controversies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural model for dihydropyridine binding to L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Model for Dihydropyridine Binding to L-type Calcium Channels* | Semantic Scholar [semanticscholar.org]
- 6. Cardiovascular effects of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous nicardipine: cardiovascular effects and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasodilatory action of amlodipine on rat aorta, pig coronary artery, human coronary artery, and on isolated Langendorff rat heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of the vasoconstrictive dihydropyridines BAY K 8644 and CGP 28392 on isolated rat aorta: different sensitivities to ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The difference between nicardipine and its enantiomers on inhibiting vasoconstriction of isolated rabbit thoracic artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of TC-81, a new dihydropyridine derivative, on K(+)-induced contraction in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hyperresponsivitiy of spontaneously hypertensive rat to indirect measurement of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Cross-Validation of (+)-Nicardipine's Efficacy and Pharmacokinetics in Preclinical Animal Models
This guide provides a comprehensive comparison of (+)-Nicardipine's pharmacological effects across various animal models, offering objective data for researchers, scientists, and drug development professionals. Nicardipine, a second-generation dihydropyridine calcium channel blocker, is primarily recognized for its potent vasodilatory effects, making it a cornerstone in the management of hypertension and angina.[1][2] Its therapeutic action stems from the inhibition of calcium ion influx through L-type (slow) calcium channels in vascular smooth muscle cells.[1][3] Preclinical studies have been pivotal in establishing its high degree of vascular selectivity over cardiac muscle, a property that distinguishes it from other calcium channel antagonists.[1][3]
This document synthesizes key findings from foundational preclinical research, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways and workflows to facilitate a deeper understanding of nicardipine's preclinical profile.
Mechanism of Action: L-Type Calcium Channel Blockade
The primary mechanism of nicardipine involves blocking the transmembrane influx of extracellular calcium through voltage-gated L-type calcium channels.[1][3] This inhibition of calcium entry into vascular smooth muscle and cardiac muscle cells prevents the activation of the contractile process, leading to muscle relaxation and vasodilation.[1] Nicardipine exhibits a greater affinity for vascular smooth muscle than for cardiac muscle, which accounts for its potent blood pressure-lowering effects with minimal direct negative impact on heart function.[1][3]
Caption: Nicardipine blocks L-type calcium channels, inhibiting muscle contraction and causing vasodilation.
Data Presentation: Comparative Efficacy and Pharmacokinetics
The following tables summarize key quantitative data from various preclinical studies, highlighting the effects of nicardipine across different species and experimental conditions.
Table 1: Comparative Pharmacokinetics of Nicardipine in Animal Models
The pharmacokinetic profile of nicardipine varies significantly across species, with rats showing the fastest plasma clearance.[4] Systemic availability after oral dosing is generally low due to a significant first-pass metabolism effect.[4]
| Animal Model | Route | Dose | Cmax (ng/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |
| Rat | Oral | 12 mg/kg | 1429.58 ± 107.40 | 0.75 | 3.49 ± 0.016 | - | [5][6] |
| IV | 0.4 mg/kg | - | - | - | - | [5] | |
| Dog | Oral | 10 mg/kg | - | - | - | - | [5] |
| IV | - | - | - | - | - | [4] | |
| Monkey | IV | - | - | ~1 | - | - | [4] |
Note: Dashes (-) indicate data not specified in the cited sources. Cross-study comparisons should be made with caution due to differing experimental protocols.
Table 2: Hemodynamic Effects of Nicardipine in Various Animal Models
Nicardipine demonstrates potent vasodilatory effects, particularly in cerebral and coronary vessels, leading to a decrease in blood pressure and a reflex increase in heart rate.[1][7][8]
| Animal Model | Administration | Dose | Key Hemodynamic Findings | Reference |
| Spontaneously Hypertensive Rat (SHR) | Oral | 10-30 mg/kg | Dose-dependent decrease in blood pressure. | [9] |
| IV | 1, 5, 12.5 µg/kg/min | Dose-dependent decrease in blood pressure and increase in heart rate. | [9] | |
| Intracisternal | 1-10 µg/kg | Dose-dependent decrease in blood pressure. | [10] | |
| NTS Microinjection | 100 ng | Produced hypotension and bradycardia. | [10] | |
| Anesthetized Dog | IV | - | Greater vasodilation in vertebral, carotid, and coronary vessels than in mesenteric, femoral, and renal vessels.[7][8][11] | [7][8][11] |
| Conscious Monkey | IV | - | Lowered blood pressure and caused reflex tachycardia without prolonging A-V conduction time.[7][8][11] | [7][8][11] |
Table 3: Stereoselective Vasodilator and Hypotensive Effects of Nicardipine Isomers
Studies in anesthetized dogs have revealed a significant stereoselectivity in nicardipine's actions, with the (+)-isomer being substantially more potent than the (-)-isomer.[12]
| Isomer | Administration | Potency Comparison | Effect | Reference |
| This compound | IV | 3x more potent than (-) isomer | Increase in vertebral blood flow, lowering of mean blood pressure. | [12] |
| Intra-arterial | 3x more potent than (-) isomer | Increase in vertebral blood flow. | [12] |
Table 4: Neuroprotective and Cardioprotective Effects in Disease Models
Beyond its primary cardiovascular applications, nicardipine has demonstrated protective effects in models of cerebral and myocardial ischemia.
| Effect | Animal Model | Treatment | Key Findings | Reference |
| Neuroprotection | Spontaneously Hypertensive Rat (SHR) | 3 mg/kg/day (hypotensive dose) | Countered microanatomical brain changes (e.g., decreased nerve cell loss).[13] | [13] |
| Neuroprotection | Mouse (LPS-induced neuroinflammation) | 5 mg/kg/day | Inhibited microglial activation.[14][15] | [14][15] |
| Cardioprotection | Dog (LAD occlusion) | 1-2 mg/kg/day (oral, 16 wks) | Developed superior coronary collateral circulation.[16][17] | [16][17] |
| Cardioprotection | Baboon (LAD occlusion) | Various dosing schedules | Markedly limited myocardial infarct size over a 6-hour period.[3][16][17] | [3][16][17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in this guide.
In Vivo Hemodynamic Assessment in Anesthetized Dogs
-
Animal Model: Beagle dogs are anesthetized, and catheters are placed to monitor hemodynamic parameters.
-
Drug Administration: Nicardipine is administered intravenously (IV).[12] In some studies, it is injected directly into specific arteries (e.g., vertebral artery) to assess regional vasodilation.[12]
-
Measurements: Key parameters such as mean arterial blood pressure, heart rate, and regional blood flow (e.g., vertebral, carotid, coronary, femoral) are continuously recorded using electromagnetic flowmeters and pressure transducers.[7][8][11]
-
Data Analysis: Dose-response curves are generated to quantify the effects of nicardipine on each parameter. Potency is often compared to other vasodilators.
Preclinical Pharmacokinetic Study
-
Animal Models: Common species include Sprague-Dawley or Wistar rats, Beagle dogs, and Cynomolgus or Rhesus monkeys.[5] Animals are fasted overnight prior to dosing.[6]
-
Drug Administration: Nicardipine is administered via oral gavage or intravenous infusion at a predetermined dose based on body weight.[4][6]
-
Blood Sampling: Blood samples are collected at specific time points post-administration from sites like the tail vein (rats) or cephalic vein (dogs).[5]
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[6]
-
Bioanalysis: Plasma concentrations of nicardipine are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL) are calculated from the plasma concentration-time data.[5]
Caption: Workflow for a typical preclinical pharmacokinetic study, from dosing to data analysis.
Myocardial Infarction Model in Baboons
-
Animal Model: Baboons are anesthetized, and a thoracotomy is performed to expose the heart.
-
Ischemia Induction: The left anterior descending (LAD) coronary artery is occluded for a set period (e.g., 6 hours) to induce myocardial infarction.[16][17]
-
Drug Administration: Nicardipine is administered according to various schedules (e.g., before, during, or after occlusion) to assess its cardioprotective effects.[16][17]
-
Infarct Size Measurement: After the reperfusion or occlusion period, the heart is excised. The area at risk and the necrotic (infarcted) area are delineated using staining techniques (e.g., triphenyltetrazolium chloride) and quantified.
-
Data Analysis: The infarct size is expressed as a percentage of the area at risk and compared between treated and control groups.
Neuroprotection Model in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are used as a model for chronic hypertension-induced brain damage. Age-matched Wistar Kyoto (WKY) rats serve as a normotensive control group.[13]
-
Long-Term Treatment: SHR are treated daily with nicardipine (e.g., hypotensive or non-hypotensive doses), a comparator drug (e.g., hydralazine), or a vehicle for several weeks (e.g., from 16th to 26th week of age).[13]
-
Brain Tissue Analysis: At the end of the treatment period, animals are euthanized, and their brains are processed for histological and immunohistochemical analysis.
-
Measurements: Key endpoints include brain volume, neuron count, and markers of glial activation (GFAP) and neuronal integrity (NFP) in specific brain regions like the cortex and hippocampus.[13]
-
Data Analysis: The microanatomical parameters are quantified and compared between the different treatment groups and the WKY reference group to assess the neuroprotective effects of the treatment.[13]
Caption: Nicardipine's vasodilatory actions translate into key therapeutic effects.
Conclusion
Preclinical data from a range of animal models robustly characterize this compound as a potent, vasoselective calcium channel blocker. Its efficacy in lowering blood pressure is well-established across various hypertensive rat models and in larger species like dogs and monkeys.[8] Pharmacokinetic profiles, though variable between species, indicate extensive first-pass metabolism.[4] Notably, the (+)-enantiomer is significantly more potent than its counterpart, highlighting a clear stereoselectivity in its action.[12] Furthermore, studies in models of myocardial infarction and hypertension-induced brain damage suggest that nicardipine possesses valuable cardioprotective and neuroprotective properties beyond its primary hemodynamic effects.[3][13] These findings provide a solid foundation for its clinical applications and guide further research into its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. google.com [google.com]
- 3. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics of nicardipine hydrochloride, a new vasodilator, in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cardiovascular pharmacology of nicardipine in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular pharmacology of nicardipine in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nicardipine decreases blood pressure and heart rate at nucleus tractus solitarii of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 12. Vasodilator and hypotensive effects of the optical isomers of nicardipine (YC-93), a new Ca2+-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment with nicardipine protects brain in an animal model of hypertension-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Neuroinflammatory Effects of the Calcium Channel Blocker Nicardipine on Microglial Cells: Implications for Neuroprotection | PLOS One [journals.plos.org]
- 15. Anti-Neuroinflammatory Effects of the Calcium Channel Blocker Nicardipine on Microglial Cells: Implications for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicardipine in models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nicardipine in models of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselective Effects of Nicardipine Isomers on Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stereoselective effects of nicardipine isomers on vasoconstriction, supported by experimental data. Nicardipine, a dihydropyridine calcium channel blocker, is a racemic mixture of two enantiomers, R-(-)-nicardipine and S-(+)-nicardipine.[1] These isomers exhibit significant differences in their pharmacological activity, particularly in their ability to inhibit vasoconstriction. This guide summarizes the available quantitative data, details the experimental protocols used to obtain this data, and illustrates the relevant signaling pathways.
Quantitative Comparison of Nicardipine Isomers
The vasodilatory effects of nicardipine are primarily attributed to the differential activity of its stereoisomers. Experimental data consistently demonstrates that the R-(-)-enantiomer is the more potent inhibitor of vasoconstriction compared to the S-(+)-enantiomer and the racemic mixture.
| Parameter | R-(-)-Nicardipine | S-(+)-Nicardipine | Racemic Nicardipine | Tissue/Cell Type | Measurement |
| pD2' Value | Significantly higher than S-(+)- and racemic nicardipine (P<0.01) | No significant difference from racemic nicardipine (P>0.05) | - | Isolated Rabbit Thoracic Artery | Inhibition of Norepinephrine-induced vasoconstriction |
| ED50 | 0.7 ± 0.1 µM | 3.8 ± 1.2 µM | 2.2 ± 0.6 µM | Rat Pars Intermedia Cells | Inhibition of calcium and outward currents |
| IC50 (L-type Ca²⁺ Channel, Cav1.2) | - | - | 60 nM | - | Block of closed channels |
| IC50 (P/Q-type Ca²⁺ Channel, Cav2.1) | - | - | 7.5 µM | - | Block of closed channels |
| Relative Potency | - | 3 times more potent than (-)-isomer | - | Anesthetized Dogs | Increase in vertebral blood flow |
Note: The pD2' value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pD2' value indicates greater potency.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of nicardipine isomers.
Isometric Tension Measurement in Isolated Arterial Rings
This ex vivo method directly assesses the contractile and relaxant properties of blood vessels in response to pharmacological agents.
Objective: To determine the potency of nicardipine isomers in inhibiting vasoconstriction induced by an agonist (e.g., norepinephrine).
Procedure:
-
Tissue Preparation: A thoracic artery is carefully dissected from a rabbit and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The artery is cleaned of adherent connective tissue and cut into rings of approximately 3 mm in width.[1]
-
Mounting: The arterial rings are mounted between two L-shaped stainless steel hooks in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. One hook is fixed to the organ bath wall, while the other is connected to an isometric force transducer.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension. The viability of the smooth muscle is then assessed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Induction of Vasoconstriction: After a washout period, a stable contraction is induced by adding a vasoconstrictor agonist, such as norepinephrine, to the organ bath.
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, cumulative concentrations of the nicardipine isomer or the racemic mixture are added to the bath. The relaxation at each concentration is recorded as a percentage of the pre-induced contraction.
-
Data Analysis: The data are used to construct concentration-response curves, from which parameters like pD2' or IC50 values can be calculated to determine the potency of each isomer.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the flow of ions through channels in the cell membrane, providing direct evidence of a drug's effect on ion channel function.
Objective: To quantify the inhibitory effect of nicardipine isomers on L-type calcium channel currents in vascular smooth muscle cells or other relevant cell types.
Procedure:
-
Cell Preparation: Vascular smooth muscle cells are enzymatically isolated from arterial tissue and cultured, or a suitable cell line expressing L-type calcium channels is used. The cells are plated on glass coverslips for recording.
-
Pipette Preparation: Glass micropipettes with a tip resistance of 2-5 MΩ are fabricated using a micropipette puller. The pipette is filled with an internal solution designed to isolate calcium currents (e.g., containing Cs⁺ to block K⁺ channels).
-
Gigaohm Seal and Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal. A brief pulse of stronger suction is then used to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage-Clamp and Current Recording: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to activate voltage-gated calcium channels, and the resulting inward calcium currents are recorded.
-
Drug Application: A stable baseline of calcium currents is established. The external solution is then perfused with a solution containing a known concentration of a nicardipine isomer or the racemic mixture.
-
Data Acquisition and Analysis: The inhibition of the calcium current by the drug is measured. By applying a range of concentrations, a dose-response curve can be generated to determine the ED50 for each isomer.[2]
Mandatory Visualizations
Signaling Pathway of Vasoconstriction and Nicardipine Action
Caption: Signaling pathway of vasoconstriction and the inhibitory action of nicardipine isomers.
Experimental Workflow for Isometric Tension Measurement
Caption: Workflow for assessing vasoconstrictor effects of nicardipine isomers.
References
- 1. The difference between nicardipine and its enantiomers on inhibiting vasoconstriction of isolated rabbit thoracic artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interference by nicardipine and diltiazem on alpha-adrenergic receptor-mediated vasoconstriction in isolated human subcutaneous arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Mechanisms of Amlodipine and Nicardipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular mechanisms of amlodipine and nicardipine, two prominent dihydropyridine L-type calcium channel blockers. The information presented is collated from experimental data to elucidate their distinct molecular interactions and downstream cellular effects.
Executive Summary
Amlodipine and nicardipine are both potent antagonists of L-type voltage-gated calcium channels (Cav1.2), the primary mechanism underlying their vasodilatory and antihypertensive effects.[1] While sharing this core mechanism, they exhibit notable differences in their electrophysiological properties, downstream signaling modulation, and off-target activities. Experimental data reveals that nicardipine's channel-blocking action is enhanced at higher stimulation frequencies, a characteristic not observed with amlodipine.[1] Furthermore, their influence on intracellular signaling extends beyond simple calcium influx inhibition, with amlodipine impacting endothelial nitric oxide synthase (eNOS) activity and nicardipine modulating inflammatory pathways.[2][3] These distinctions may underlie their differential clinical profiles and offer avenues for targeted therapeutic development.
Data Presentation: Quantitative Comparison of Cellular Effects
The following tables summarize key quantitative parameters from in vitro studies, offering a direct comparison of the cellular activities of amlodipine and nicardipine.
Table 1: Comparative Efficacy in Blocking Voltage-Gated Calcium Channels
| Parameter | Amlodipine | Nicardipine | Reference |
| IC50 for Cav1.2 (closed-channel block) | 57 ± 22 nM | 60 ± 29 nM | [1] |
| Frequency-Dependent Block of Cav1.2 | Not enhanced with increased stimulation frequency | Enhanced with increased stimulation frequency | [1] |
| IC50 for Cav2.1 (P/Q-type) | 8.6 ± 0.58 µM | 7.5 ± 3.9 µM | [4] |
Table 2: Effects on Downstream Signaling and Other Cellular Processes
| Cellular Process | Amlodipine Effect | Nicardipine Effect | Reference |
| eNOS Phosphorylation (Ser1177) | Increases phosphorylation, activating eNOS | Data not available in direct comparison | [2][5] |
| eNOS Phosphorylation (Thr495) | Decreases phosphorylation, activating eNOS | Data not available in direct comparison | [2][5] |
| Vascular Smooth Muscle Cell (VSMC) Viability | Inhibits signaling pathways related to proliferation | Dose-dependent reduction in viability | [1] |
| Microglial Activation | Data not available | Inhibits LPS/IFN-γ-induced activation | [6] |
| p38 and Akt Phosphorylation (Microglia) | Data not available | Inhibits LPS/IFN-γ-induced phosphorylation | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: L-type Calcium Channel Blockade and Downstream Effects
The following diagram illustrates the primary mechanism of action of amlodipine and nicardipine on L-type calcium channels in a vascular smooth muscle cell and known downstream signaling consequences.
Caption: L-type calcium channel blockade by amlodipine and nicardipine.
Signaling Pathway: Amlodipine's Effect on eNOS Phosphorylation
This diagram depicts the signaling cascade initiated by amlodipine, leading to the activation of endothelial nitric oxide synthase (eNOS).
Caption: Amlodipine-mediated activation of eNOS.
Experimental Workflow: Comparing Amlodipine and Nicardipine using Patch-Clamp Electrophysiology
The following diagram outlines a typical experimental workflow for comparing the effects of amlodipine and nicardipine on L-type calcium channels.
Caption: Patch-clamp workflow for drug comparison.
Experimental Protocols
1. Whole-Cell Voltage-Clamp Electrophysiology for Cav1.2 Inhibition
This protocol is adapted from methodologies used to compare the effects of nicardipine and amlodipine on voltage-gated calcium channels.[1]
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired calcium channel subunits (e.g., Cav1.2) are cultured under standard conditions.[1]
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The extracellular solution typically contains BaCl2 as the charge carrier to enhance current and minimize calcium-dependent inactivation. The intracellular solution is potassium-based.[1]
-
Drug Application: Amlodipine and nicardipine are prepared as stock solutions and diluted to the final desired concentrations in the extracellular solution. The drug solutions are applied to the cells via a perfusion system.[1]
-
Data Acquisition and Analysis: Barium currents (IBa) are elicited by voltage steps. The inhibitory effects of the drugs are determined by measuring the reduction in current amplitude. To assess frequency-dependent block, currents are elicited at different stimulation frequencies (e.g., 0.05 Hz and 1 Hz) in the presence of the drugs.[1] IC50 values are calculated by fitting the dose-response data to a Hill equation.[1]
2. Calcium Imaging with Fura-2 AM
This protocol is a generalized method for measuring intracellular calcium mobilization, as influenced by calcium channel blockers.[7][8][9]
-
Cell Preparation: Adherent cells (e.g., vascular smooth muscle cells) are grown on glass coverslips.
-
Dye Loading: Cells are washed with a physiological salt solution and then incubated with Fura-2 acetoxymethyl (AM) ester (typically 1-5 µg/ml) in the same solution for 30-60 minutes at room temperature in the dark.[9] This allows the dye to enter the cells.
-
De-esterification: After loading, cells are washed and incubated for an additional 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.[8]
-
Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. Cells are excited at 340 nm and 380 nm, and emission is collected at ~510 nm.
-
Experimental Procedure: A baseline fluorescence ratio (340/380 nm) is established. The cells are then stimulated with a depolarizing agent (e.g., high potassium solution) in the absence and presence of amlodipine or nicardipine.
-
Data Analysis: The change in the 340/380 nm fluorescence ratio reflects the change in intracellular calcium concentration. The inhibitory effect of the drugs is quantified by comparing the peak response in the presence and absence of the compound.
3. Western Blotting for eNOS Phosphorylation
This protocol is based on the methodology to determine the effect of amlodipine on eNOS phosphorylation in endothelial cells.[2]
-
Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence. Cells are then treated with amlodipine or a vehicle control for a specified time course.
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated eNOS (at Ser1177 and Thr495) and total eNOS. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated eNOS to total eNOS is calculated to determine the effect of the drug treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Anti-Neuroinflammatory Effects of the Calcium Channel Blocker Nicardipine on Microglial Cells: Implications for Neuroprotection | PLOS One [journals.plos.org]
- 4. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Neuroinflammatory Effects of the Calcium Channel Blocker Nicardipine on Microglial Cells: Implications for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual mechanism of action of amlodipine in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. brainvta.tech [brainvta.tech]
A Comparative Analysis of Nicardipine and Verapamil Efficacy in Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of nicardipine and verapamil, two widely used calcium channel blockers, based on data from various preclinical and clinical research models. The information is intended to assist researchers in selecting the appropriate agent for their experimental needs and to provide a foundational understanding of their differential effects.
Executive Summary
Nicardipine, a dihydropyridine calcium channel blocker, and verapamil, a phenylalkylamine, both exert their primary effects by inhibiting the influx of calcium through L-type calcium channels. However, their tissue selectivity and resulting physiological effects differ significantly. Nicardipine demonstrates greater selectivity for vascular smooth muscle, leading to potent vasodilation, while verapamil has more pronounced effects on the myocardium, affecting heart rate and contractility. These differences translate to varied efficacy in different pathological models, including cerebral vasospasm, myocardial ischemia, hypertension, and angina.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from key comparative studies.
Table 1: Hemodynamic Effects in a Rabbit Model of Cerebral Vasospasm
| Parameter | Nicardipine | Verapamil | Reference |
| Augmentation of Cerebral Blood Flow | More effective | Less effective | [1] |
| Reversal of ET-1-Induced Vasospasm | Complete reversal | Partial reversal | [1] |
Table 2: Cardioprotective Effects in a Rabbit Model of Myocardial Ischemia/Reperfusion
| Parameter | Nicardipine | Verapamil | Reference |
| Infarct Size / Area at Risk | No significant reduction | Significant reduction | [2][3] |
| Incidence of Ischemia-Induced Arrhythmia | Decreased | Decreased | [2][3] |
| Incidence of Reperfusion-Induced Arrhythmias | Not decreased | Decreased | [2][3] |
Table 3: Hemodynamic Effects in Patients with Coronary Artery Disease
| Parameter | Nicardipine | Verapamil | Reference |
| Systemic Mean Arterial Blood Pressure | Similar reduction | Similar reduction | [4] |
| Resting Cardiac Index | Greater increase | Increased | [4] |
| Pulmonary Artery Occluded Pressure (PAOP) at Rest | No change | Increased | [4] |
| PAOP during Exercise | Lower | Significantly higher | [4] |
| Cardiac Performance Curve | Not depressed | Significantly depressed | [4] |
Table 4: Antianginal Effects in Patients with Chronic Stable Angina
| Parameter | Nicardipine | Verapamil | Reference |
| Exercise Time | Increased (to 8.4 ± 0.7 min) | Greater increase (to 9.9 ± 0.7 min) | [5] |
| Resting Heart Rate | Increased | Decreased | [5] |
| Exercise Heart Rate | Increased | Lower than nicardipine | [5] |
Table 5: Effects on Forearm Vascular Resistance in Hypertensive Patients
| Parameter | Nicardipine | Verapamil | Reference |
| Attenuation of Agonist-Mediated Vasoconstriction | More potent | Less potent | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Rabbit Model of Endothelin-1-Induced Cerebral Vasospasm
-
Animal Model: New Zealand White rabbits were used.
-
Anesthesia: Anesthesia was induced and maintained throughout the experiment.
-
Surgical Procedure: A cranial window was acutely implanted to expose the cerebral vasculature.
-
Induction of Vasospasm: Topical endothelin-1 (ET-1) at a concentration of 10-4 mol/L was applied to the exposed cerebral arteries to induce vasospasm.
-
Drug Administration: Increasing doses of nicardipine and verapamil were administered via the intracarotid artery.
-
Measurements: Cerebral blood flow was continuously monitored using a laser Doppler flowmeter. Systemic hemodynamic parameters were also recorded. The degree of vasospasm and its reversal were quantified by measuring the diameter of the affected vessels.[1]
Rabbit Model of Myocardial Ischemia/Reperfusion Injury
-
Animal Model: New Zealand White rabbits were utilized.
-
Anesthesia: The animals were anesthetized with ketamine and xylazine.
-
Surgical Procedure: A thoracotomy was performed to expose the heart. The left anterior descending (LAD) coronary artery was isolated.
-
Induction of Ischemia: Regional ischemia was induced by occluding the LAD for 30 minutes using a snare.
-
Reperfusion: After the ischemic period, the snare was released, allowing for 3 hours of reperfusion.
-
Drug Administration: A continuous intravenous infusion of either nicardipine, verapamil, or a control solution was initiated 5 minutes prior to the induction of ischemia.
-
Measurements: Infarct size was determined as a percentage of the area at risk. The incidence of arrhythmias during both the ischemic and reperfusion phases was recorded using an electrocardiogram (ECG).[2][3]
Human Study of Hemodynamic Effects in Coronary Artery Disease
-
Study Population: 30 patients with angiographically documented coronary artery disease.
-
Study Design: A randomized, single-blind study.
-
Drug Administration: Patients received a single intravenous dose of either nicardipine (7.5 mg) or verapamil (16 mg).
-
Assessments: Hemodynamic parameters were evaluated at rest and during a 4-minute upright bicycle exercise at a symptom-limited load.
-
Measurements: Systemic mean arterial blood pressure, cardiac index, stroke volume index, and pulmonary artery occluded pressure (PAOP) were measured.[4]
Human Study of Antianginal Effects
-
Study Population: 22 patients with chronic stable angina.
-
Study Design: A randomized, double-blind, placebo-controlled crossover trial.
-
Drug Administration: Patients received nicardipine (30 mg three times a day), verapamil (120 mg three times a day), or a placebo, each for a 4-week period.
-
Assessments: Efficacy was assessed using treadmill exercise testing according to the standard Bruce protocol and 24-hour ambulatory electrocardiographic monitoring.
-
Measurements: Total exercise time, time to 1 mm ST-segment depression, resting and exercise heart rates, and blood pressure were recorded.[5]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both nicardipine and verapamil is the blockade of L-type voltage-gated calcium channels. However, their differing chemical structures lead to distinct binding sites and tissue selectivity.
Caption: Signaling pathway in vascular smooth muscle cells.
Caption: Signaling pathway in cardiac myocytes.
Conclusion
The experimental data consistently demonstrate that nicardipine is a more potent and selective vasodilator, making it superior in conditions primarily driven by vasospasm, such as in the cerebral vasculature.[1] In contrast, verapamil's significant cardiodepressant effects make it more effective in reducing myocardial oxygen demand and protecting against ischemia/reperfusion injury by limiting infarct size and arrhythmias.[2][3] In clinical settings, these differences are reflected in their therapeutic applications. Verapamil shows greater efficacy in improving exercise tolerance in patients with angina, likely due to its heart rate-lowering effects.[5] Conversely, nicardipine may be a safer option in patients with compromised cardiac function due to its lesser impact on myocardial contractility.[7] The choice between nicardipine and verapamil in a research setting should be guided by the specific pathophysiology of the model being investigated and the desired physiological outcome.
References
- 1. Model of Ischemia and Reperfusion Injury in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel method of standardized myocardial infarction in aged rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraarterial Mitoxantrone Delivery in Rabbits: An Optical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Model of Ischemia and Reperfusion Injury in Rabbits [jove.com]
- 5. Animal model of TIA: an experimental study with intracarotid ADP infusion in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium entry blockade and agonist-mediated forearm vasoconstriction in hypertensive patients. Difference between nicardipine and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of a reperfusion model in rabbits with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (+)-Nicardipine: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper handling and disposal of (+)-Nicardipine in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Core Safety and Handling Summary
Proper personal protective equipment (PPE) and handling procedures are paramount when working with this compound. The following table summarizes key safety measures derived from safety data sheets.
| Precaution Category | Specific Recommendations | Source Documents |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves, and eye/face protection. | Safety Data Sheet |
| Handling Procedures | Avoid contact with skin, eyes, and clothing. Avoid breathing fumes or dust. Use only with adequate ventilation. Wash hands thoroughly after handling. | Safety Data Sheet |
| Engineering Controls | Ensure good ventilation/exhaustion at the workplace. Eyewash and safety shower stations should be readily available. | Safety Data Sheet |
| Prohibited Actions | Do not eat, drink, or smoke in areas where the material is handled, stored, and processed. | Safety Data Sheet[1][2] |
| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong acids, bases, and oxidizers.[2][3] Protect from light.[4] | Safety Data Sheet |
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and associated materials must comply with federal, state, and local hazardous waste regulations. Incineration is the preferred method of disposal.[3] Under no circumstances should this compound waste be disposed of down the sewer.[3][5][6]
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: Categorize all this compound waste. This includes:
-
Segregate Waste: Collect all identified this compound waste in a dedicated, properly labeled hazardous waste container. Do not mix with non-hazardous or other types of chemical waste unless permitted by your institution's waste management plan.
Step 2: Container Management
-
Select Appropriate Containers: Use containers that are compatible with this compound and are leak-proof with a secure lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals."[8] The label should also include the accumulation start date and other information required by your institution.
-
Storage: Keep waste containers closed except when adding waste.[2][8] Store the container in a designated satellite accumulation area or central hazardous waste storage area.
Step 3: Spill and Decontamination Procedures
-
Containment: In the event of a spill, prevent the material from entering drains, sewers, or waterways.[1][2]
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection if dealing with dust.
-
For liquid spills, use an inert absorbent material.[2]
-
For solid spills, carefully sweep or vacuum the material to minimize dust generation.[2]
-
Place all contaminated cleanup materials into the designated hazardous waste container.[2][9]
-
-
Decontamination: Thoroughly clean the spill area. Dispose of all decontamination materials as hazardous waste.[7]
Step 4: Final Disposal
-
Engage a Licensed Contractor: Arrange for the pickup and disposal of the hazardous waste container through a licensed hazardous waste disposal contractor.[1]
-
Manifesting: Ensure the shipment is accompanied by a hazardous waste manifest. The manifest should list the contents as "PHARMS" instead of specific hazardous waste codes.[8]
-
Record Keeping: Retain a copy of the manifest on-site for a minimum of three years to comply with regulatory requirements.[8][10]
Regulatory and Compliance Overview
The disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
| Regulation / Standard | Key Requirement | Relevance to this compound |
| EPA 40 CFR Part 266 Subpart P | Establishes management standards for hazardous waste pharmaceuticals at healthcare facilities.[6][8] | This is the primary federal regulation governing the disposal of this compound waste from research and clinical settings. |
| Sewer Disposal Ban | Prohibits the sewering (flushing) of hazardous waste pharmaceuticals.[5][6][11] | This nationwide ban, effective August 21, 2019, applies to all facilities, making drain disposal illegal.[5][11] |
| Container Labeling | Containers must be labeled "Hazardous Waste Pharmaceuticals."[8] | Ensures proper identification and handling of this compound waste streams. |
| Waste Manifesting | Shipments must be documented on a hazardous waste manifest.[8] | Provides a cradle-to-grave tracking record for the waste, ensuring it reaches an approved disposal facility. |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
References
- 1. medline.com [medline.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. medicines.org.uk [medicines.org.uk]
- 5. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 6. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. leegov.com [leegov.com]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling (+)-Nicardipine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of (+)-Nicardipine in a laboratory setting. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent cardiovascular drug that requires careful handling to prevent accidental exposure. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2]
Summary of Required Personal Protective Equipment:
| Situation | Required PPE |
| Handling Solid this compound | Chemical safety goggles, chemically resistant gloves (e.g., nitrile), lab coat, and respiratory protection (e.g., N95 or higher).[1][3] |
| Handling Solutions of this compound | Chemical safety goggles, chemically resistant gloves, and a lab coat.[3] |
| Cleaning Spills | Chemical safety goggles, chemically resistant gloves, lab coat, and respiratory protection. |
Safe Handling and Operational Plan
2.1. Engineering Controls:
-
When handling solid this compound, all work should be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Ensure adequate ventilation in all areas where this compound is handled or stored.[1]
2.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing (Solid Form):
-
Perform all weighing operations within a chemical fume hood.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Carefully transfer the weighed solid to the dissolution vessel.
-
-
Solution Preparation:
-
When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
Nicardipine hydrochloride is soluble in organic solvents like DMSO and ethanol.[3]
-
-
Storage:
Spill and Emergency Procedures
3.1. Spill Management:
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact the institution's emergency response team immediately.
-
Prevent entry into the affected area until it has been deemed safe by emergency personnel.
-
3.2. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
4.1. Waste Segregation and Collection:
-
Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., gloves, bench paper, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless compatibility has been confirmed.
4.2. Disposal Procedure:
-
Dispose of all this compound waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.[7][8][9] Do not dispose of this compound down the drain.[7]
Visual Workflow for Safe Handling
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. The compatibility of nicardipine hydrochloride injection with various ICU medications during simulated Y-site injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. globalrph.com [globalrph.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Hazardous, Non-DEA Pharmaceutical Waste - Medical Waste Services [medxwaste.com]
- 9. dam.assets.ohio.gov [dam.assets.ohio.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
